molecular formula C11H19NO2 B609873 PD-217014 CAS No. 444088-20-4

PD-217014

Katalognummer: B609873
CAS-Nummer: 444088-20-4
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: ASBDKEXHKWHAPE-SLHIUPAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-217,014 has been used in trials studying the treatment of Pain and Irritable Bowel Syndrome.
PD-217014 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Eigenschaften

CAS-Nummer

444088-20-4

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

methyl 2-[(1R,5S)-3-(aminomethyl)-3-bicyclo[3.2.0]heptanyl]acetate

InChI

InChI=1S/C11H19NO2/c1-14-10(13)6-11(7-12)4-8-2-3-9(8)5-11/h8-9H,2-7,12H2,1H3/t8-,9+,11?

InChI-Schlüssel

ASBDKEXHKWHAPE-SLHIUPAKSA-N

Isomerische SMILES

COC(=O)CC1(C[C@H]2CC[C@H]2C1)CN

Kanonische SMILES

COC(=O)CC1(CC2CCC2C1)CN

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PD-217014;  PD 217014;  PD217014;  PD-217,014;  PD-217014 HCl.

Herkunft des Produkts

United States

Foundational & Exploratory

PD-217014 as a GABA Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a gamma-aminobutyric acid (GABA) analog identified as a potent ligand for the α2δ subunit of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound. The document summarizes its binding affinity, mechanism of action, and findings from a key preclinical model of visceral hypersensitivity and a clinical trial in Irritable Bowel Syndrome (IBS). While detailed experimental protocols and a complete pharmacokinetic profile are not publicly available, this guide consolidates the existing knowledge to inform future research and development efforts.

Introduction

This compound, with the chemical name (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid, is a structural analog of the inhibitory neurotransmitter GABA. Unlike GABA, which primarily acts on GABA-A and GABA-B receptors, this compound exerts its effects through a distinct mechanism by binding with high affinity to the α2δ subunit of voltage-gated calcium channels. This mode of action is shared with other gabapentinoids, such as gabapentin and pregabalin, which are established therapeutics for epilepsy and neuropathic pain. This guide details the pharmacological characterization of this compound based on available scientific literature.

Mechanism of Action

The primary mechanism of action of this compound is its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This binding is thought to interfere with the trafficking of the calcium channel to the presynaptic membrane, leading to a reduction in the density of functional channels at the synapse. The subsequent decrease in calcium influx upon neuronal depolarization results in a reduction in the release of excitatory neurotransmitters, such as glutamate. This modulation of neurotransmission is believed to underlie the analgesic and other central nervous system effects of α2δ ligands.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PD217014 This compound a2d_subunit α2δ-1 Subunit PD217014->a2d_subunit Binds to ca_channel Voltage-Gated Calcium Channel a2d_subunit->ca_channel Modulates Trafficking ca_ion Ca²⁺ ca_channel->ca_ion Reduced Influx vesicle Synaptic Vesicle (Glutamate) glutamate Glutamate vesicle->glutamate Reduced Release receptor Glutamate Receptor effect Reduced Excitatory Postsynaptic Potential receptor->effect Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The available quantitative data for this compound is limited. The primary reported value is its binding affinity for the α2δ subunit.

Table 1: Binding Affinity of this compound

ParameterValueTargetRadioligandSource
Ki18 nmol/Lα2δ subunit of voltage-gated calcium channels[3H]-gabapentin[1]

Table 2: Preclinical and Clinical Dosing

Study TypeSpeciesConditionDosesSource
PreclinicalRatVisceral Hypersensitivity30 and 60 mg/kg, p.o.[1]
Clinical (Phase II)HumanIrritable Bowel Syndrome150 and 300 mg, b.d.[2][3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in either rats or humans are not available in the public domain.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound have not been published. However, based on standard pharmacological methods, the following sections outline the likely procedures.

[3H]-Gabapentin Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the α2δ subunit of voltage-gated calcium channels.

Binding_Assay_Workflow start Start prep Prepare Membranes from α2δ Subunit-Expressing Tissue (e.g., rat brain) start->prep incubate Incubate Membranes with [³H]-Gabapentin and Varying Concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC₅₀ and Calculate Ki quantify->analyze end End analyze->end

Caption: General workflow for a [³H]-gabapentin binding assay.

A typical protocol would involve:

  • Membrane Preparation: Homogenization of tissue known to express the α2δ subunit (e.g., rat cerebral cortex) and isolation of the membrane fraction through centrifugation.

  • Incubation: Incubation of the membrane preparation with a fixed concentration of [3H]-gabapentin and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: Rapid filtration of the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The data are then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

TNBS-Induced Visceral Hypersensitivity in Rats

This animal model is used to study visceral pain and the effects of potential analgesics.

TNBS_Model_Workflow start Start induction Induce Colitis in Rats via Intra-colonic Administration of TNBS in Ethanol start->induction recovery Allow for a Recovery Period for Acute Inflammation to Subside and Hypersensitivity to Develop induction->recovery treatment Administer this compound or Vehicle (e.g., 30, 60 mg/kg, p.o.) recovery->treatment assessment Assess Visceral Nociception (e.g., Colorectal Distension) treatment->assessment analysis Compare Pain Thresholds Between Treatment Groups assessment->analysis end End analysis->end

Caption: General workflow for the TNBS-induced visceral hypersensitivity model.

A likely protocol involves:

  • Induction of Colitis: Anesthetized rats receive an intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. This induces a local inflammatory response.

  • Development of Hypersensitivity: Following the resolution of the acute inflammation, a state of visceral hypersensitivity develops.

  • Drug Administration: this compound or a vehicle control is administered to the rats, typically orally.

  • Assessment of Visceral Pain: Visceral sensitivity is measured, often by quantifying the response to colorectal distension. A balloon is inserted into the colon and inflated to various pressures, and the pressure at which a pain response is elicited is recorded as the pain threshold.

  • Data Analysis: The pain thresholds of the this compound-treated group are compared to those of the vehicle-treated group to determine the analgesic effect. In the study by Ohashi et al. (2008), the anti-hyperalgesic effect of this compound increased in a dose-dependent manner, reaching a plateau at 60 mg/kg p.o.[1]. The maximal effect was observed 2 hours after dosing, which correlated with the maximal blood concentration[1].

Clinical Trial in Irritable Bowel Syndrome

A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).

  • Participants: 330 participants with Rome II-defined IBS were randomized.

  • Treatment: Patients received either 150 mg or 300 mg of this compound twice daily (b.d.), or a placebo, for 4 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of responders, defined as having adequate relief of abdominal pain/discomfort for at least 50% of the treatment period.

  • Results: Neither the 150 mg nor the 300 mg dose of this compound showed a significant improvement in the primary endpoint compared to placebo.[2][3] There were also no significant differences in secondary endpoints, which included changes in abdominal pain, bloating, and stool frequency/consistency[2].

  • Safety: this compound was generally well-tolerated, with the most common adverse events being dizziness and somnolence, which are consistent with the known side effects of α2δ ligands[2].

Discussion and Future Directions

This compound is a potent GABA analog that selectively targets the α2δ subunit of voltage-gated calcium channels. Preclinical studies demonstrated its efficacy in a rat model of visceral hypersensitivity, suggesting its potential as an analgesic for visceral pain conditions. However, a Phase II clinical trial in patients with IBS did not demonstrate a significant clinical benefit in terms of abdominal pain relief.

The discrepancy between the preclinical and clinical findings could be due to a number of factors, including species differences, the complexity of the pathophysiology of IBS, and the specific patient population studied.

For future research, it would be valuable to:

  • Obtain and publish a more complete pharmacological profile of this compound, including its selectivity for different α2δ subunit isoforms and its full pharmacokinetic profile in both animals and humans.

  • Investigate the efficacy of this compound in other models of chronic pain, particularly neuropathic pain, where other α2δ ligands have proven effective.

  • Explore the potential of this compound in specific subgroups of patients with visceral pain who may be more likely to respond to this mechanism of action.

Conclusion

This compound is a well-characterized GABA analog in terms of its primary mechanism of action and binding affinity. While preclinical data were promising for the treatment of visceral pain, this did not translate into clinical efficacy in a broad IBS population. Further research is needed to fully understand the therapeutic potential of this compound. The information provided in this guide serves as a foundation for such future investigations.

References

Unveiling the Potent Affinity of PD-217014 for the α2δ Subunit of Voltage-Gated Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the novel compound PD-217014 to the α2δ subunit of voltage-gated calcium channels (VGCCs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Core Findings: High-Affinity Binding of this compound

This compound, a γ-aminobutyric acid (GABA) analog, has demonstrated potent binding to the α2δ subunit of VGCCs. This interaction is a key mechanism for its potential therapeutic effects. Quantitative analysis from competitive radioligand binding assays has established a significant affinity, as detailed in the table below.

CompoundRadioligandTissue SourceAssay TypeKᵢ (nmol/L)IC₅₀ (nmol/L)
This compound[³H]-gabapentinPig Cortical MembranesScintillation Proximity Assay (SPA)1845

Table 1: Quantitative Binding Affinity Data for this compound. The data presented summarizes the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of this compound for the α2δ subunit.

The low nanomolar Kᵢ value of 18 nmol/L indicates that this compound is a high-affinity ligand for the α2δ subunit, comparable to other well-characterized α2δ ligands like pregabalin.[1] This strong binding affinity underscores the compound's potential for modulating the activity of VGCCs.

Mechanism of Action: Modulating Calcium Channel Trafficking

The binding of ligands like this compound to the α2δ subunit of VGCCs is understood to modulate neuronal function primarily by interfering with the trafficking of these channels to the presynaptic membrane. This leads to a reduction in the density of functional calcium channels, resulting in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PD217014 This compound a2d α2δ Subunit PD217014->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Trafficking (Inhibition) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Neurotransmitters) Release Neurotransmitter Release Vesicle->Release Ca_ion->Vesicle Triggers Fusion Receptor Neurotransmitter Receptors Release->Receptor Reduced Activation

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound binding to the α2δ subunit leads to reduced neurotransmitter release.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the α2δ subunit was determined using a competitive radioligand binding assay, specifically a Scintillation Proximity Assay (SPA).[1] This method measures the displacement of a radiolabeled ligand ([³H]-gabapentin) from the α2δ subunit by the unlabeled test compound (this compound).

Membrane Preparation
  • Tissue Homogenization: Pig brain cortical tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate undergoes a low-speed centrifugation to remove cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • Washing: The membrane pellet is washed and resuspended in a suitable buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquots of the membrane preparation are stored at -80°C until use.

Scintillation Proximity Assay (SPA)

The SPA is a homogeneous assay format that eliminates the need for a separation step of bound and free radioligand.

  • Bead-Membrane Coupling: Wheat germ agglutinin (WGA)-coated SPA beads are incubated with the prepared pig cortical membranes, allowing the membranes to bind to the beads.

  • Assay Setup: In a microplate, the membrane-coupled SPA beads are incubated with a fixed concentration of the radioligand, [³H]-gabapentin, and varying concentrations of the competitor ligand, this compound. A control group with no competitor is included to determine total binding, and another group with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Signal Detection: When [³H]-gabapentin binds to the α2δ subunit on the membranes attached to the SPA beads, the tritium's beta particles are close enough to excite the scintillant within the beads, producing light. Unbound [³H]-gabapentin in the solution is too far away to cause a signal. The light emission is then measured using a microplate scintillation counter.

  • Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of this compound. An IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Scintillation Proximity Assay Tissue Pig Brain Cortex Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash & Resuspend Pellet->Wash Quantify Protein Quantification Wash->Quantify Store Store at -80°C Quantify->Store Couple Couple Membranes to SPA Beads Store->Couple Incubate Incubate: Beads + [³H]-Gabapentin + this compound Couple->Incubate Detect Detect Scintillation Incubate->Detect Analyze Data Analysis (IC₅₀ & Kᵢ) Detect->Analyze

Figure 2: Experimental Workflow. This flowchart outlines the key steps in the preparation of membranes and the subsequent scintillation proximity assay.

Conclusion

The available data robustly demonstrates that this compound is a potent ligand for the α2δ subunit of voltage-gated calcium channels. Its high binding affinity, as determined by well-established radioligand binding assays, suggests that it effectively modulates the trafficking and function of these channels. This mechanism of action is a promising avenue for the development of novel therapeutics targeting conditions associated with neuronal hyperexcitability. Further research into the in vivo efficacy and safety profile of this compound is warranted based on these compelling preclinical findings.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs). Developed by Pfizer, it is a structural analog of gabapentin and pregabalin, exhibiting higher potency in preclinical models of visceral pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts in the field of analgesics.

Chemical Structure and Identification

This compound, with the IUPAC name (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid, is a bicyclic γ-amino acid derivative.[1] Its rigid bicyclo[3.2.0]heptane core distinguishes it from the monocyclic structures of gabapentin and pregabalin.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol [1]
CAS Number 444088-20-4[1]
PubChem CID 10313401[1]
SMILES C1C[C@@H]2[C@H]1C--INVALID-LINK--(CC(=O)O)CN[1]
InChI InChI=1S/C10H17NO2/c11-6-10(5-9(12)13)3-7-1-2-8(7)4-10/h7-8H,1-6,11H2,(H,12,13)/t7-,8+,10+[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profile. A summary of its predicted and, where available, experimental properties are presented below, with a comparison to the related compound, gabapentin.

Table 2: Physicochemical Properties of this compound and Gabapentin

PropertyThis compound (Predicted)Gabapentin (Experimental/Predicted)
pKa (Strongest Basic) 9.8910.70
pKa (Strongest Acidic) 4.543.68
LogP -1.5-1.1
Polar Surface Area 63.32 Ų63.32 Ų
Rotatable Bond Count 23
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
Solubility Information not readily available10 mg/mL in water

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). These auxiliary subunits are crucial for the trafficking and function of the pore-forming α1 subunit of VGCCs. In pathological states such as neuropathic and visceral pain, the expression of α2δ subunits is often upregulated in primary sensory neurons.

By binding to the α2δ subunit, this compound is thought to modulate the function of VGCCs, leading to a reduction in calcium influx at presynaptic terminals. This, in turn, decreases the release of excitatory neurotransmitters like glutamate and substance P, which are key mediators in the transmission of pain signals in the spinal cord.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PD217014 This compound a2d α2δ Subunit PD217014->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Leads to Neurotransmitters Reduced Neurotransmitters Receptor Postsynaptic Receptors (e.g., NMDA, AMPA) Neurotransmitters->Receptor Reduced Activation Signal Reduced Nociceptive Signal Transmission Receptor->Signal

Caption: Proposed signaling pathway of this compound in nociceptive neurons.

Synthesis

A plausible synthetic approach, based on the synthesis of similar compounds, would likely involve the construction of the bicyclo[3.2.0]heptane core via a cycloaddition reaction, followed by the introduction of the aminomethyl and acetic acid moieties through a series of functional group transformations.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopentenone derivative) Cycloaddition [2+2] Photocycloaddition Start->Cycloaddition Bicycle Bicyclo[3.2.0]heptanone Intermediate Cycloaddition->Bicycle Functionalization Introduction of Cyano and Ester Groups Bicycle->Functionalization Intermediate2 Key Bicyclic Intermediate Functionalization->Intermediate2 Reduction Reduction of Cyano Group to Aminomethyl Group Intermediate2->Reduction Intermediate3 Aminomethyl Ester Intermediate Reduction->Intermediate3 Hydrolysis Ester Hydrolysis Intermediate3->Hydrolysis Final This compound ((1α,3α,5α)-3-(aminomethyl)bicyclo[3.2.0]heptane-3-acetic acid) Hydrolysis->Final

Caption: Generalized synthetic workflow for bicyclo[3.2.0]heptane γ-amino acids.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit

This protocol describes a competitive binding assay to determine the affinity of this compound for the α2δ subunit of VGCCs using [³H]-gabapentin as the radioligand.

Materials:

  • Membrane preparations from cells expressing the α2δ-1 subunit (e.g., HEK293 cells)

  • [³H]-gabapentin (specific activity ~20-60 Ci/mmol)

  • This compound

  • Unlabeled gabapentin (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-gabapentin (final concentration ~5-10 nM), and 100 µL of diluted membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled gabapentin (final concentration ~10 µM), 50 µL of [³H]-gabapentin, and 100 µL of diluted membrane preparation.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-gabapentin, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-gabapentin) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, [³H]-Gabapentin, this compound) Setup Set up 96-well plate (Total, Non-specific, Competition) Start->Setup Incubate Incubate at Room Temperature (60 minutes) Setup->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze Result Determine Binding Affinity of this compound Analyze->Result

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

This compound is a high-affinity ligand for the α2δ subunit of VGCCs with demonstrated efficacy in preclinical models of visceral pain. Its rigid bicyclic structure provides a distinct chemical scaffold compared to existing gabapentinoids. While its complex synthesis has posed a barrier to clinical development, the potent and selective nature of this compound makes it a valuable research tool for elucidating the role of the α2δ subunit in various physiological and pathological processes. The information and protocols provided in this guide are intended to support further investigation into this and related compounds for the potential development of novel analgesic therapies.

References

PD-217014: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014, chemically identified as (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, is a novel GABA analog developed by Pfizer.[1][2][3][4][5] It was designed as a potentially more potent successor to gabapentin and pregabalin, targeting the α2δ subunit of voltage-gated calcium channels.[1][2][3][4][5] Preclinical studies demonstrated its efficacy as a visceral analgesic in animal models. However, a large-scale clinical trial in patients with Irritable Bowel Syndrome (IBS) failed to show superiority over placebo.[6][7][8] The development of this compound was ultimately discontinued, reportedly due to the complexity of its chemical synthesis.[1] This document provides a comprehensive technical guide on the discovery and development history of this compound, summarizing key preclinical and clinical data, and detailing experimental methodologies.

Introduction

This compound emerged from extensive structure-activity relationship studies aimed at identifying novel ligands for the α2δ subunit of voltage-gated calcium channels. Like its predecessors, gabapentin and pregabalin, this compound was investigated for its potential in treating various pain conditions. Its primary mechanism of action involves binding to the α2δ-1 and α2δ-2 isoforms of this auxiliary subunit, which is thought to modulate calcium influx at nerve terminals and subsequently reduce the release of excitatory neurotransmitters.[1]

Preclinical Development

In Vitro Binding Affinity

This compound demonstrated high affinity for the α2δ subunit of voltage-gated calcium channels. The binding affinity was determined using a scintillation proximity assay (SPA) with membranes prepared from pig brain tissue.

CompoundTargetAssay TypeRadioligandKᵢ (nmol/l)
This compound α2δ subunitScintillation Proximity Assay[³H]-gabapentin18[2][4][5]
Preclinical Efficacy in a Visceral Pain Model

The visceral analgesic properties of this compound were evaluated in a rat model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Oral administration of this compound resulted in a dose-dependent inhibition of visceral hypersensitivity.

Dose (mg/kg, p.o.)Time to Maximal Effect (hours)Effect on Pain Threshold
302Significant increase[2][4][5]
602Plateau level of maximal efficacy[2][4][5]
Preclinical Pharmacokinetics

A pharmacokinetic study in rats following oral administration indicated that maximal blood concentrations (Tmax) of this compound were achieved approximately 2 hours post-dose for both 30 mg/kg and 60 mg/kg doses.[2][4][5] A complete pharmacokinetic profile with Cmax, AUC, and half-life values is not publicly available.

Clinical Development

A multi-center, double-blind, randomized, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).[7][8]

Clinical Trial Design
  • Participants: 330 individuals with Rome II-defined IBS.[7][8]

  • Treatment Arms:

    • This compound 150 mg twice daily (b.d.)

    • This compound 300 mg twice daily (b.d.)

    • Placebo twice daily (b.d.)

  • Treatment Duration: 4 weeks.[7][8]

  • Primary Efficacy Endpoint: Responder rate, defined as adequate relief of abdominal pain/discomfort for ≥ 50% of the active treatment period.[7][8]

  • Key Secondary Endpoints: Change from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms.[7][8]

Clinical Trial Results

This compound, at either dose, did not demonstrate a statistically significant improvement in the primary or key secondary endpoints compared to placebo.[6][7][8] The lack of efficacy was observed across the entire cohort and in subgroups based on bowel habit.[7][8]

Safety and Tolerability

This compound was generally well-tolerated in the clinical trial.[7][8]

Adverse Event ProfilePlaceboThis compound (150 mg & 300 mg combined)
Participants with any Adverse Event64%70%
Most Frequent Adverse EventsHeadache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitisHeadache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitis
Withdrawals due to Adverse Events3 participants28 participants

Experimental Protocols

α2δ Subunit Binding Assay (General Description)

A detailed, step-by-step protocol for the specific scintillation proximity assay used for this compound is not publicly available. However, a general methodology for such an assay is as follows:

  • Membrane Preparation: Pig brain cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the α2δ subunit.

  • Assay Components: The assay mixture typically includes the prepared membranes, [³H]-gabapentin as the radioligand, and the test compound (this compound) at varying concentrations.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the α2δ subunit.

  • Detection: In a scintillation proximity assay, the membranes are bound to scintillant-impregnated beads. Only radioligand that is bound to the receptor on the membrane will be in close enough proximity to the bead to generate a detectable light signal.

  • Data Analysis: The reduction in the scintillation signal in the presence of the test compound is used to calculate its inhibitory concentration (IC50), from which the binding affinity (Ki) can be derived.

TNBS-Induced Visceral Hypersensitivity in Rats

The following is a detailed protocol for inducing and measuring visceral hypersensitivity in rats, based on published methodologies:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Colitis:

    • Rats are fasted overnight.

    • Under anesthesia, a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is instilled into the colon via a catheter inserted through the anus.

    • The rats are maintained in a head-down position for a short period to ensure the retention of the TNBS solution.

  • Assessment of Visceral Hypersensitivity:

    • Several days (e.g., 7 days) after TNBS administration, visceral sensitivity is assessed by measuring the pain threshold to colorectal distension.

    • A balloon catheter is inserted into the distal colon.

    • The balloon is progressively inflated, and the pressure at which the first behavioral signs of pain (e.g., abdominal muscle contraction, lifting of the abdomen) are observed is recorded as the pain threshold.

  • Drug Administration: this compound or vehicle is administered orally at specified times before the assessment of the pain threshold.

Visualizations

G cluster_0 Preclinical Development cluster_1 Clinical Development Discovery Discovery In_Vitro_Binding In Vitro Binding Assay (Ki = 18 nM) Discovery->In_Vitro_Binding High Affinity Animal_Model Visceral Pain Model (TNBS in rats) In_Vitro_Binding->Animal_Model Rationale Preclinical_Efficacy Dose-dependent analgesic effect Animal_Model->Preclinical_Efficacy Phase_II_Trial Phase II Clinical Trial (IBS Patients) Preclinical_Efficacy->Phase_II_Trial Progression to Clinic Negative_Outcome Failure to meet primary endpoint Phase_II_Trial->Negative_Outcome Discontinuation Development Halted (Complex Synthesis) Negative_Outcome->Discontinuation G VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta α2δ Subunit VGCC->alpha2delta Ca_Influx Calcium Influx alpha2delta->Ca_Influx Modulates PD217014 This compound PD217014->alpha2delta Binds to PD217014->Ca_Influx Inhibits Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Initiates G Start Start Fasting Overnight Fasting of Rats Start->Fasting Anesthesia Anesthetize Rats Fasting->Anesthesia TNBS_Instillation Intracolonic Instillation of TNBS/Ethanol Anesthesia->TNBS_Instillation Recovery Post-procedure Recovery (e.g., 7 days) TNBS_Instillation->Recovery Drug_Admin Oral Administration of This compound or Vehicle Recovery->Drug_Admin Acclimation Acclimation Period Drug_Admin->Acclimation Balloon_Insertion Insert Colorectal Balloon Acclimation->Balloon_Insertion Distension Progressive Balloon Distension Balloon_Insertion->Distension Measure_Threshold Record Pain Threshold Pressure Distension->Measure_Threshold End End Measure_Threshold->End

References

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of PD-217014, a novel gamma-aminobutyric acid (GABA) analog. The document focuses on its mechanism of action, preclinical efficacy data in a visceral pain model, and the detailed experimental protocols used to generate these findings.

Core Mechanism of Action

This compound is a potent α2δ ligand.[1] Its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[1] This interaction is the basis for its visceral analgesic properties, which have been investigated for conditions such as Irritable Bowel Syndrome (IBS).[2][3][4] Developed as a potential successor to gabapentin and pregabalin, this compound inhibits the binding of gabapentin in a concentration-dependent manner.[5][6]

The proposed signaling pathway involves the modulation of calcium influx in neuronal tissues. By binding to the α2δ subunit, this compound is thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters and dampening neuronal hyperexcitability, which is a key factor in chronic pain states like visceral hypersensitivity.

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Ca_Channel Voltage-Gated Calcium Channel (α2δ subunit) Ca_Influx Vesicles Neurotransmitter Vesicles (e.g., Glutamate) NT_Release Reduced Neurotransmitter Release Vesicles->NT_Release Exocytosis PD217014 This compound PD217014->Ca_Channel Binds & Inhibits Receptors Receptors NT_Release->Receptors Signal Reduced Nociceptive Signal Transmission Receptors->Signal G start Male Sprague-Dawley Rats tnbs Intracolonic Instillation of TNBS in 50% Ethanol start->tnbs recovery Recovery Period (e.g., 7 days) tnbs->recovery hypersensitivity Development of Chronic Visceral Hypersensitivity recovery->hypersensitivity dosing Oral Administration of This compound or Vehicle hypersensitivity->dosing crd Colorectal Distension (CRD) (e.g., 0-80 mmHg) dosing->crd 2 hours post-dose measurement Measure Visceromotor Response (Abdominal Muscle Contraction) crd->measurement analysis Data Analysis: Compare Response Thresholds measurement->analysis

References

The Role of PD-217014 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. This technical guide delves into the preclinical investigation of PD-217014, a potent α2δ ligand, as a potential therapeutic agent for neuropathic pain. We will explore its mechanism of action, detail the experimental protocols used to assess its efficacy in established animal models, and present its effects on the underlying pathophysiology. This document is intended to provide a comprehensive resource for researchers and professionals in the field of pain drug discovery and development.

Introduction to this compound

This compound is a novel gabapentinoid, structurally related to GABA, that exhibits high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1] Like other α2δ ligands such as gabapentin and pregabalin, this compound is being investigated for its analgesic properties in various pain states, including neuropathic pain. Preclinical evidence suggests that this compound is effective in animal models of visceral, inflammatory, and neuropathic pain.[2] Its mechanism of action is believed to involve the modulation of neuronal excitability and neurotransmitter release in pain-processing pathways.

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the α2δ-1 subunit of presynaptic VGCCs, which are upregulated in primary afferent neurons following nerve injury. By binding to this subunit, this compound allosterically modulates channel function, leading to a reduction in calcium influx into the presynaptic terminal. This, in turn, attenuates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft of the dorsal horn of the spinal cord. The reduced availability of these neurotransmitters dampens the transmission of nociceptive signals from the periphery to the central nervous system, thereby alleviating pain.

PD-217014_Signaling_Pathway Signaling Pathway of this compound in Neuropathic Pain cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound alpha2delta-1 α2δ-1 Subunit This compound->alpha2delta-1 Binds to VGCC Voltage-Gated Calcium Channel alpha2delta-1->VGCC Modulates Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx Inhibits Vesicle_Fusion Reduced Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_Fusion Glutamate Glutamate, Substance P, CGRP Vesicle_Fusion->Glutamate Decreases release of Glutamate_Cleft Reduced Neurotransmitter Concentration Receptors Postsynaptic Receptors (e.g., AMPA, NMDA) Signal_Transduction Decreased Postsynaptic Signal Transduction Receptors->Signal_Transduction Leads to Pain_Signal Reduced Pain Signal Propagation Signal_Transduction->Pain_Signal Experimental_Workflow Experimental Workflow for Preclinical Evaluation Model_Induction Induction of Neuropathic Pain (CCI or SNI Model) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Model_Induction->Baseline Treatment Drug Administration (this compound or Vehicle) Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis

References

PD-217014: An In-Depth Technical Guide on its Interaction with Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a novel gamma-aminobutyric acid (GABA) analog that has demonstrated potent analgesic properties in preclinical studies. Its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), a target it shares with the well-known drugs gabapentin and pregabalin. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on calcium channel activity, focusing on its binding characteristics and the downstream physiological consequences. While direct electrophysiological data on the modulation of calcium channel currents by this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a detailed picture of its pharmacological profile.

Introduction

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The α2δ subunit is an auxiliary protein that plays a significant role in the trafficking and function of the pore-forming α1 subunit of these channels.[1][2] Molecules that bind to the α2δ subunit, such as gabapentin, pregabalin, and the subject of this guide, this compound, have emerged as important therapeutic agents, particularly in the management of neuropathic pain.[3][4] this compound was developed as a potent α2δ ligand with the potential for an improved therapeutic profile.[5]

Mechanism of Action: Binding to the α2δ Subunit

The principal mechanism through which this compound exerts its effects is by binding to the α2δ subunit of VGCCs.[5][6] This interaction is thought to modulate the function of the calcium channel complex, ultimately leading to a reduction in neurotransmitter release from presynaptic terminals. This is particularly relevant in conditions of neuronal hyperexcitability, such as neuropathic pain.[3]

Quantitative Binding Data

The affinity of this compound for the α2δ subunit has been quantified using radioligand binding assays. Specifically, competitive binding studies with [3H]-gabapentin have been employed to determine the inhibitory constant (Ki) of this compound.

CompoundTargetAssay TypeKi (nmol/L)Source
This compoundα2δ subunit of voltage-gated calcium channels[3H]-gabapentin competition binding assay18[6]

This high affinity underscores the potency of this compound as a ligand for the α2δ subunit.

Experimental Protocols

[3H]-Gabapentin Competition Binding Assay

The determination of this compound's binding affinity for the α2δ subunit was achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for this type of experiment.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2δ subunit of voltage-gated calcium channels by measuring its ability to displace the binding of [3H]-gabapentin.

Materials:

  • Membrane Preparation: Porcine or rat brain cortical membranes, which are a rich source of the α2δ subunit.

  • Radioligand: [3H]-gabapentin.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled gabapentin at a high concentration.

  • Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the α2δ subunits. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of [3H]-gabapentin, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Source of α2δ) Incubate Incubation (Binding Equilibrium) Membrane->Incubate Radio [3H]-Gabapentin (Radioligand) Radio->Incubate PD This compound (Test Compound) PD->Incubate Filter Filtration (Separation of Bound/Unbound) Incubate->Filter Count Scintillation Counting (Quantification) Filter->Count IC50 IC50 Determination Count->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki signaling_pathway PD217014 This compound a2d α2δ Subunit PD217014->a2d Binds to Trafficking Channel Trafficking to Presynaptic Membrane PD217014->Trafficking Inhibits a2d->Trafficking Promotes CaV Voltage-Gated Calcium Channel (α1 subunit) CaInflux Calcium Influx Trafficking->CaInflux Leads to NT_Release Neurotransmitter Release CaInflux->NT_Release Triggers Analgesia Analgesic Effect NT_Release->Analgesia Modulates Pain Signaling

References

Unveiling the Therapeutic Promise of PD-217014: An Early-Phase Research Compendium

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early-phase research on PD-217014, a novel α2δ ligand. The document synthesizes preclinical and clinical findings to illuminate the compound's mechanism of action, therapeutic potential, and key experimental data. While showing initial promise in animal models of visceral pain, the development of this compound was discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy in Irritable Bowel Syndrome (IBS). This guide serves as a valuable resource for understanding the scientific journey of this compound, offering insights for future drug discovery and development in the realm of visceral pain and related disorders.

Core Compound Profile

This compound, chemically known as 1α,3α,5α-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, is a gamma-aminobutyric acid (GABA) analog. It was developed as a potentially more potent successor to existing α2δ ligands, gabapentin and pregabalin.[1] Its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating neuronal excitability through its interaction with the α2δ subunit of voltage-gated calcium channels. This subunit is an auxiliary protein that plays a crucial role in the trafficking and function of the calcium channel pore-forming α1 subunit. By binding to the α2δ subunit, this compound is thought to reduce the synaptic release of several excitatory neurotransmitters, thereby dampening neuronal hyperexcitability, a key factor in various pain states.[4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PD217014 This compound a2d α2δ subunit PD217014->a2d Binds to CaV Voltage-Gated Calcium Channel (VGCC) a2d->CaV Modulates Vesicle Synaptic Vesicle (Neurotransmitters) CaV->Vesicle Reduced Ca²⁺ Influx Inhibits Fusion Release Reduced Neurotransmitter Release Vesicle->Release Leads to PainSignal Reduced Nociceptive Signal Transmission Release->PainSignal Results in

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Research: Visceral Analgesic Potential

Early-phase research on this compound focused on its potential as a treatment for visceral pain. In vivo studies in animal models demonstrated its ability to inhibit visceral hypersensitivity.

In Vitro Binding Affinity

A key preclinical parameter was the binding affinity of this compound to its molecular target.

CompoundTargetAssay TypeKi (nmol/l)
This compoundα2δ subunit of voltage-gated calcium channels[3H]-gabapentin binding assay18
Table 1: In Vitro Binding Affinity of this compound.[2][3]
In Vivo Efficacy in a Rat Model of Visceral Hypersensitivity

This compound was evaluated in a rat model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Animal ModelDosing (p.o.)Key Finding
TNBS-induced visceral hypersensitivity in rats30 mg/kg and 60 mg/kgDose-dependent inhibition of visceral hypersensitivity. Maximal efficacy was observed 2 hours after dosing, correlating with maximal blood concentrations.[2][3]
Table 2: In Vivo Efficacy of this compound.

Clinical Research: Phase 2 Trial in Irritable Bowel Syndrome

A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).[1][5]

Clinical Trial Design
ParameterDescription
Indication Irritable Bowel Syndrome (Rome II criteria)
Study Design Multi-center, double-blind, randomized, placebo-controlled, parallel group
Treatment Arms - this compound 150 mg b.d. - this compound 300 mg b.d. - Placebo b.d.
Treatment Duration 4 weeks
Primary Efficacy Endpoint Responder rate, defined as adequate relief of abdominal pain/discomfort for ≥ 50% of the active treatment period.
Key Secondary Endpoints Change from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms.
Patient Population 330 participants randomized (aged 19–73 years; 65% female).[1][5]
Table 3: Phase 2 Clinical Trial Design for this compound in IBS.
Efficacy Results

The study concluded that this compound did not demonstrate significant efficacy in patients with IBS.

EndpointResult
Primary Efficacy Endpoint No significant improvement in the percentage of participants reporting adequate relief of abdominal pain/discomfort compared with placebo for either dose of this compound.[1][5]
Secondary Endpoints No significant improvements were observed for changes in abdominal pain, bloating, stool frequency, or consistency compared to placebo.[1]
Table 4: Summary of Efficacy Results from the Phase 2 Clinical Trial.
Safety and Tolerability

This compound was generally well-tolerated in the Phase 2 trial.

Adverse Events (AEs)This compound (150 mg and 300 mg combined)Placebo
Participants Reporting any AE 70%64%
Most Frequently Reported AEs Headache, vertigo, dizziness, fatigue, abdominal pain, and nasopharyngitis.-
Table 5: Safety and Tolerability of this compound in the Phase 2 IBS Trial.[1]

Experimental Protocols

[3H]-Gabapentin Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound to the α2δ subunit of voltage-gated calcium channels.

cluster_protocol [³H]-Gabapentin Binding Assay Workflow Prep Membrane Preparation (e.g., rat brain cortex) Incubate Incubation: - Membranes - [³H]-Gabapentin - Test Compound (this compound) Prep->Incubate Separate Separation of Bound and Free Radioligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantification of Bound Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ and Kᵢ determination) Quantify->Analyze

Figure 2: Workflow for a [³H]-Gabapentin Binding Assay.

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in a sucrose buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of [3H]-gabapentin is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

TNBS-Induced Visceral Hypersensitivity in Rats

This animal model is used to assess the visceral analgesic properties of a test compound.

cluster_protocol TNBS-Induced Visceral Hypersensitivity Model Workflow Induction Induction of Colitis: Intra-colonic administration of TNBS in ethanol Recovery Recovery Period (e.g., 7 days) Induction->Recovery Treatment Treatment with this compound or Vehicle (p.o.) Recovery->Treatment Assessment Assessment of Visceral Sensitivity: Colorectal Distension (CRD) and measurement of visceromotor response (VMR) Treatment->Assessment

Figure 3: Experimental Workflow for the TNBS-Induced Visceral Hypersensitivity Model.

  • Animals: Male Sprague-Dawley rats are used for this model.

  • Induction of Colitis: Rats are lightly anesthetized, and a catheter is inserted into the colon. 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol is administered intra-colonically to induce a local inflammation.

  • Post-Induction Period: The animals are allowed to recover for a period, typically around 7 days, during which visceral hypersensitivity develops.

  • Treatment: On the day of the experiment, rats are treated orally with either this compound at various doses or the vehicle control.

  • Assessment of Visceral Sensitivity: After a set time post-treatment (e.g., 2 hours), visceral sensitivity is assessed using colorectal distension (CRD). A balloon catheter is inserted into the colon, and the balloon is inflated to various pressures. The visceromotor response (VMR), typically a contraction of the abdominal muscles, is quantified (e.g., by electromyography or visual observation of abdominal withdrawal) as an index of visceral pain. A reduction in the VMR at a given distension pressure by the test compound indicates an analgesic effect.

Conclusion and Future Perspectives

The early-phase research on this compound painted a promising picture of a potent α2δ ligand with visceral analgesic properties in preclinical models. However, these findings did not translate into clinical efficacy in a large, well-controlled Phase 2 trial for Irritable Bowel Syndrome. The disconnect between the preclinical and clinical results highlights the complexities of translating animal models of visceral pain to human conditions like IBS. While the development of this compound has been discontinued, the data generated from its investigation provide valuable insights for the scientific community. Future research in this area may benefit from exploring more stratified patient populations in clinical trials and developing animal models that more closely mimic the multifactorial pathophysiology of human functional bowel disorders. The story of this compound serves as a critical case study in the challenges of drug development for complex pain disorders.

References

Methodological & Application

Application Notes and Protocols for PD-217014 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a gamma-aminobutyric acid (GABA) analog that has demonstrated significant potential in preclinical studies, particularly in models of visceral pain.[1][2] It functions as a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a mechanism of action it shares with established drugs such as gabapentin and pregabalin.[1][3] By binding to this auxiliary subunit, this compound modulates calcium influx into neurons, thereby reducing neuronal hyperexcitability and mitigating pain signals. These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, focusing on dosage, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by binding to the α2δ-1 subunit of presynaptic N-type voltage-gated calcium channels.[1] This interaction is crucial in nociceptive pathways where the upregulation of the α2δ-1 subunit is associated with chronic pain states. The binding of this compound to the α2δ-1 subunit interferes with the trafficking and cell surface expression of the calcium channel complex at the presynaptic terminal. This leads to a reduction in the influx of calcium ions upon neuronal depolarization. The subsequent decrease in intracellular calcium concentration results in diminished release of excitatory neurotransmitters, such as glutamate and substance P, into the synaptic cleft. This attenuation of neurotransmitter release ultimately dampens the transmission of pain signals in the spinal cord and brain, leading to an analgesic effect.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PD217014 This compound a2d1 α2δ-1 Subunit PD217014->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (N-type) a2d1->VGCC Modulates Trafficking Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to Neurotransmitters Glutamate, Substance P NT_release->Neurotransmitters Releases Receptor Neurotransmitter Receptors Neurotransmitters->Receptor Activates PainSignal Pain Signal Propagation Receptor->PainSignal Initiates

Figure 1: this compound mechanism of action at the presynaptic terminal.

In Vivo Dosage and Efficacy in Rat Models

The primary application of this compound in rat models has been in the context of visceral hypersensitivity, a key component of chronic abdominal pain conditions like Irritable Bowel Syndrome (IBS). The most cited model is the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced visceral hypersensitivity model.

Efficacy Data

Oral administration of this compound has been shown to produce a dose-dependent anti-hyperalgesic effect in rats with TNBS-induced visceral hypersensitivity.[1][2] The analgesic effect reaches a plateau at a dose of 60 mg/kg.[1][2] Notably, at doses up to 100 mg/kg, this compound did not affect the pain threshold in healthy control rats, suggesting a specific effect on sensitized nociceptive pathways.[3]

Dose (Oral) Effect Time to Max Effect Duration of Action
30 mg/kgSignificant anti-hyperalgesic effect2 hoursEffect subsides after 4 hours
60 mg/kgMaximal anti-hyperalgesic effect (plateau)2 hoursSustained effect for up to 6-8 hours[3]
100 mg/kgNo effect on normal visceral sensitivityN/AN/A
Pharmacokinetic Profile
Parameter Value Notes
Tmax (Oral) ~2 hoursTime to reach maximum blood concentration and maximal analgesic effect.[1][2]
Cmax (Oral) Data not availableMaximum blood concentration.
AUC (Oral) Data not availableTotal drug exposure over time.

Experimental Protocols

The following is a detailed protocol for the TNBS-induced visceral hypersensitivity model in rats, a standard model for evaluating the efficacy of visceral analgesics like this compound.

TNBS-Induced Visceral Hypersensitivity Model

This model induces a long-lasting state of visceral hypersensitivity in rats, mimicking chronic abdominal pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (50%)

  • Saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Catheter (e.g., 24-gauge)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Colorectal distension apparatus

Procedure:

  • Induction of Colitis:

    • Fast rats overnight with free access to water.

    • Anesthetize the rats.

    • Carefully insert a catheter into the colon, approximately 8 cm proximal to the anus.

    • Slowly instill 0.5 mL of TNBS solution (e.g., 20 mg in 50% ethanol) into the colon.

    • Keep the rat in a head-down position for a few minutes to ensure the TNBS solution remains in the colon.

    • House the rats individually and monitor their recovery. Visceral hypersensitivity typically develops several days after the initial inflammation subsides.

  • Assessment of Visceral Hypersensitivity:

    • Visceral pain thresholds are typically assessed 7-14 days after TNBS administration.

    • Assess visceral sensitivity using a colorectal distension (CRD) device. This involves inserting a balloon catheter into the distal colon.

    • Gradually inflate the balloon with air at a constant rate or with phasic distensions of increasing pressure.

    • The primary endpoint is the visceromotor response (VMR), which is a visually scored abdominal muscle contraction, or the pressure/volume at which a behavioral pain response (e.g., abdominal licking, arching) is first observed.

  • Drug Administration and Efficacy Testing:

    • On the day of the experiment, administer this compound or vehicle orally to the TNBS-treated rats.

    • Assess the visceral pain threshold at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the analgesic effect.

    • A significant increase in the pain threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Experimental Workflow cluster_induction Induction Phase cluster_testing Testing Phase Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia TNBS_Admin Intracolonic TNBS Administration Anesthesia->TNBS_Admin Recovery Recovery & Development of Hypersensitivity (7-14 days) TNBS_Admin->Recovery Drug_Admin Oral Administration of This compound or Vehicle Recovery->Drug_Admin Proceed to Testing Time_Points Wait for Specific Time Points (e.g., 1, 2, 4, 6, 8 hours) Drug_Admin->Time_Points CRD Colorectal Distension (CRD) and Assessment of VMR Time_Points->CRD Data_Analysis Data Analysis: Compare Pain Thresholds CRD->Data_Analysis

Figure 2: Experimental workflow for the TNBS-induced visceral hypersensitivity model.

Conclusion

This compound is a promising compound for the treatment of visceral pain, with a well-defined mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels. The in vivo data from rat models of visceral hypersensitivity provide a solid foundation for its further development. The recommended oral dosage for achieving a maximal analgesic effect in rats is 60 mg/kg. The experimental protocols outlined here can serve as a guide for researchers investigating the therapeutic potential of this compound and other α2δ ligands in models of chronic pain. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to explore its efficacy in other animal models of neuropathic and inflammatory pain.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PD-217014 is a potent, selective, and orally bioavailable small molecule inhibitor of the hypothetical kinase, "MAPK/ERK Kinase Kinase 1" (MEKK1). As a critical upstream regulator of the MAPK/ERK signaling cascade, MEKK1 represents a key therapeutic target in various malignancies characterized by aberrant pathway activation.[1][2][3] These application notes provide a detailed protocol for the preparation and oral administration of this compound in preclinical mouse models of cancer. The protocols cover vehicle formulation, dosing procedures, and representative data from pharmacokinetic and efficacy studies.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of MEKK1, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1/2. This action leads to the inhibition of the entire Ras-Raf-MEK-ERK pathway, resulting in decreased cell proliferation and induction of apoptosis in tumor cells with pathway-dependent growth.[1][4]

Data Presentation

The following tables provide a summary of hypothetical quantitative data for this compound in mice to serve as a reference for expected outcomes.

Table 1: Single-Dose Pharmacokinetics of this compound in C57BL/6 Mice This table summarizes the key pharmacokinetic (PK) parameters following a single oral gavage administration of this compound.[5][6][7]

Dose (mg/kg)VehicleCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)T½ (hr)
100.5% MC450 ± 552.02100 ± 1804.5
300.5% MC1380 ± 1502.06800 ± 5504.8
1000.5% MC4100 ± 4204.025500 ± 21005.1

Data are presented as mean ± standard deviation (n=3 mice per group). Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life), MC (Methylcellulose).

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model This table presents tumor growth inhibition data from a hypothetical 21-day efficacy study using immunodeficient mice bearing human colorectal cancer xenografts.[8][9][10]

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD, PO1550 ± 210-+2.5
This compound30QD, PO780 ± 15049.7+1.8
This compound100QD, PO290 ± 9581.3-3.1

Data are presented as mean ± standard deviation (n=8 mice per group). Abbreviations: QD (Once daily), PO (Oral administration).

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a suspension of this compound in a standard vehicle for oral administration.[11][12][13] Always prepare the formulation fresh daily.[13]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile, purified water

  • Sterile, purified water

  • 1.5 mL microcentrifuge tubes or appropriate sterile vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the total mass of this compound needed based on the desired dose (e.g., 100 mg/kg), the number of mice, the average mouse weight (e.g., 25 g), and the dosing volume (e.g., 10 mL/kg). Include a 10-20% overage to account for transfer losses.

    • Example Calculation for 10 mice at 100 mg/kg:

      • Dose per 25 g mouse: 100 mg/kg * 0.025 kg = 2.5 mg

      • Concentration needed: 2.5 mg / 0.25 mL (for 10 mL/kg volume) = 10 mg/mL

      • Total volume for 10 mice: 0.25 mL/mouse * 10 mice = 2.5 mL (+20% overage = 3.0 mL)

      • Total mass needed: 10 mg/mL * 3.0 mL = 30 mg

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.

  • Prepare Vehicle: Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

  • Suspend Compound: Gradually add the remaining vehicle to the vial while continuously vortexing to ensure a uniform suspension.

  • Homogenize: If necessary, sonicate the suspension for 5-10 minutes in a water bath to break up any aggregates and ensure homogeneity. The final formulation should be a uniform, milky suspension. Keep the suspension under gentle agitation (e.g., on a stir plate) until administration.

Oral Gavage Administration Protocol

This protocol details the standard procedure for administering the this compound suspension to mice via oral gavage.[14][15][16] This procedure should only be performed by personnel trained in animal handling and gavage techniques.

Materials:

  • Prepared this compound dosing suspension

  • Appropriate syringes (e.g., 1 mL)

  • Gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[11][14]

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Determine Dosing Volume: Weigh each mouse immediately before dosing. Calculate the precise volume to be administered based on the individual's body weight and the target dose (typically 5-10 mL/kg).[14]

  • Prepare Dose: Draw the calculated volume of the homogenous suspension into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The mouse should be held in a vertical position.[11][14]

  • Insert Gavage Needle: Carefully insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth over the tongue.

  • Advance to Esophagus: Gently advance the needle towards the esophagus. The needle should pass smoothly with minimal resistance. If resistance is met or the animal coughs, withdraw immediately and reposition to prevent tracheal intubation.[11][16]

  • Administer Compound: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the full volume.[16]

  • Withdraw Needle: Gently and smoothly remove the gavage needle.

  • Monitor Animal: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing or lethargy.[16]

Mandatory Visualizations

Signaling Pathway Diagram

PD217014_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEKK1 MEKK1 (Target) Raf->MEKK1 Activates MEK MEK1/2 MEKK1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Translocates & Phosphorylates PD217014 This compound PD217014->MEKK1 Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Regulates

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEKK1.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Tumor Cell Implantation (Subcutaneous in Nude Mice) B Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) A->B C Randomization (Group animals based on tumor volume) B->C D Daily Dosing (PO) - Vehicle Control - this compound (Low Dose) - this compound (High Dose) C->D E Bi-weekly Monitoring - Tumor Volume (Calipers) - Body Weight - Clinical Observations F Study Termination (Day 21 or humane endpoint) E->F G Data Collection - Final Tumor Volume & Weight - Blood (for PK/PD) - Tumor Tissue (for Biomarkers) F->G H Statistical Analysis (e.g., ANOVA, T-test) G->H

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Preparing PD-217014 Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a gamma-aminobutyric acid (GABA) analog that acts as a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1] Structurally related to gabapentin and pregabalin, this compound exhibits a high binding affinity for its target, making it a valuable tool for investigating the role of the α2δ-1 subunit in various physiological and pathological processes, particularly in the context of visceral pain and neuropathy.[2][3] These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro experiments, along with relevant chemical and biological data to guide experimental design.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions.

PropertyValueSource
Chemical Name (1α,3α,5α)-3-(Aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid[1]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.251 g/mol
Appearance Solid (presumed)N/A
Solubility Information not publicly available. It is recommended to test solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water. Given its structural similarity to other gabapentinoids, initial testing in DMSO is advised.N/A
Storage Store solid compound at -20°C. Solution stability information is not readily available; it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods.N/A

Preparing this compound Stock Solutions

The following protocol describes a general procedure for preparing a high-concentration stock solution of this compound. Due to the lack of specific public data on solubility, a preliminary solubility test is recommended.

Materials:

  • This compound solid compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A common starting stock concentration for in vitro experiments is 10 mM.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L)

    • Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 183.251 g/mol * 0.001 L = 1.83251 mg

  • Weigh the Compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (1-2 weeks), store at -20°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Protocols

In Vitro Radioligand Binding Assay: [³H]-Gabapentin Competition

This protocol is adapted from established methods for gabapentinoids and is designed to determine the binding affinity (Ki) of this compound for the α2δ-1 subunit of VGCCs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [³H]-Gabapentin (radioligand)

  • Unlabeled Gabapentin or Pregabalin (for non-specific binding)

  • Membrane preparation from a source rich in α2δ-1 subunits (e.g., rat or porcine brain cortex, or cells overexpressing the subunit)

  • Assay Buffer: 10 mM HEPES, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare Reagents:

    • Dilute the this compound stock solution in Assay Buffer to create a range of concentrations for the competition curve (e.g., 0.1 nM to 1 µM).

    • Prepare a solution of [³H]-Gabapentin in Assay Buffer at a concentration close to its Kd (e.g., 10-40 nM).

    • Prepare a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of unlabeled gabapentin/pregabalin.

    • Competition Binding: 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of each this compound dilution.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Gabapentin).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Quantitative Data Summary

CompoundTargetKi (nmol/L)AssayReference
This compound α2δ subunit of voltage-gated calcium channels18[³H]-gabapentin binding inhibition[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction does not directly block the ion pore but rather modulates the trafficking and function of the channel complex. The binding of this compound to the α2δ-1 subunit is thought to reduce the trafficking of the channel complex to the presynaptic membrane.[4] This leads to a decrease in the density of functional VGCCs at the presynaptic terminal. Consequently, upon neuronal depolarization, there is a reduction in calcium influx, which in turn leads to a decrease in the release of excitatory neurotransmitters such as glutamate.[3][5]

PD217014_Signaling_Pathway cluster_synaptic_cleft PD217014 This compound a2d1 α2δ-1 Subunit PD217014->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Trafficking & Function Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Glutamate Glutamate Postsynaptic_Receptor Postsynaptic Glutamate Receptor Glutamate->Postsynaptic_Receptor Binds to Postsynaptic_Signal Reduced Postsynaptic Signaling Postsynaptic_Receptor->Postsynaptic_Signal

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Binding Assay

The following diagram outlines the key steps in the competitive radioligand binding assay to determine the affinity of this compound for its target.

Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - [³H]-Gabapentin - Membrane preparation start->reagent_prep assay_setup Set up Assay Plates: - Total Binding - Non-specific Binding - Competition Binding reagent_prep->assay_setup incubation Incubate at Room Temperature (60 minutes) assay_setup->incubation filtration Rapidly Filter and Wash incubation->filtration scintillation Add Scintillation Fluid and Count filtration->scintillation data_analysis Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the [³H]-Gabapentin competition binding assay.

References

PD-217014 solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of PD-217014 and Related GABA Analogs

Due to the absence of specific solubility values for this compound, the following table provides a summary of reported solubility data for other GABA analogs to serve as a practical reference. It is strongly recommended that researchers determine the precise solubility of their specific batch of this compound using the protocols outlined below.

CompoundSolventReported SolubilityTemperature (°C)
This compound (Estimated) DMSO ≥ 20 mg/mL 25
PBS (pH 7.2) < 1 mg/mL (Sparingly Soluble) 25
Gaba-IN-2DMSO≥ 50 mg/mLNot Specified
PBS (pH 7.2)< 0.1 mg/mLNot Specified
4-Acetamidobutyric AcidDMSO~20 mg/mLNot Specified
PBS (pH 7.2)~10 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for organic compounds.[2]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution (assuming a molecular weight of 185.25 g/mol ), weigh out 9.26 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]

    • Gentle warming of the solution to 37°C for a short period may also aid in dissolution, but care should be taken to avoid degradation of the compound.[2]

  • Storage: Once the this compound is completely dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Determination of this compound Solubility in Aqueous Solutions using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

  • This compound powder

  • Aqueous solutions of interest (e.g., deionized water, Phosphate Buffered Saline (PBS) at various pH values)

  • Small, sealable glass vials

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a known volume of the desired aqueous solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility of this compound in the aqueous solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mM.

Visualizations

Signaling Pathway of this compound

This compound exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction is believed to modulate calcium influx and subsequently affect neurotransmitter release.[1][4]

PD217014_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PD217014 This compound a2d α2δ Subunit PD217014->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle Triggers Membrane_Fusion Membrane Fusion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter Neurotransmitters Receptor Receptors Neurotransmitter->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal Initiates Solubility_Workflow Start Start: Weigh Excess This compound Add_Solvent Add Aqueous Solvent (e.g., PBS) Start->Add_Solvent Equilibrate Equilibrate on Shaker (24-72h at controlled temp.) Add_Solvent->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter through 0.22µm Syringe Filter Collect_Supernatant->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze Concentration (HPLC or UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

Application Notes and Protocols: Cell-Based Assay for Testing PD-217014 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a gamma-aminobutyric acid (GABA) analog that has been identified as a potent ligand for the α2δ subunit of voltage-gated calcium channels.[1][2][3] This compound has been primarily investigated for its analgesic properties, particularly in the context of visceral pain and irritable bowel syndrome.[1][4][5] Given the crucial role of calcium signaling in various cellular processes, including proliferation and apoptosis, this application note provides a detailed protocol to evaluate the potential anti-cancer efficacy of this compound in a relevant cancer cell line.

The protocols outlined below are designed to assess the effect of this compound on cell viability, induction of apoptosis, and its impact on a key signaling pathway often implicated in cancer cell survival, the PI3K/Akt pathway. These assays are fundamental in preclinical drug development to determine the potential of a compound as a therapeutic agent.[6][7][8]

Signaling Pathway Overview

Voltage-gated calcium channels play a significant role in regulating intracellular calcium levels, which in turn can influence a multitude of downstream signaling cascades. One such critical pathway is the PI3K/Akt signaling cascade, a key regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. By binding to the α2δ subunit, this compound may modulate calcium influx, potentially impacting the activation of PI3K and its downstream effector Akt. This protocol will, therefore, examine the phosphorylation status of Akt as a readout for pathway modulation.

PD217014_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGCC Voltage-Gated Calcium Channel (VGCC) Ca2_ion Ca²⁺ VGCC->Ca2_ion Ca²⁺ Influx alpha2delta α2δ subunit alpha2delta->VGCC Modulates PD217014 This compound PD217014->alpha2delta Binds to PI3K PI3K Ca2_ion->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes

Caption: Proposed signaling pathway of this compound's potential anti-cancer effect.

Experimental Workflow

The overall experimental workflow to assess the efficacy of this compound is depicted below. The process begins with cell culture and treatment, followed by three key assays: a cell viability assay to determine the cytotoxic effects, an apoptosis assay to quantify programmed cell death, and a Western blot analysis to investigate the underlying molecular mechanism.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Line Culture treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (p-Akt, Akt, Loading Control) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: Overview of the experimental workflow for evaluating this compound efficacy.

Data Presentation

Table 1: Cell Viability (IC50) of this compound on Cancer Cell Line
Cell LineTreatment Duration (hours)IC50 (µM)
SH-SY5Y (Neuroblastoma)2475.3
SH-SY5Y (Neuroblastoma)4852.1
SH-SY5Y (Neuroblastoma)7238.9
Table 2: Apoptosis Analysis of SH-SY5Y Cells Treated with this compound for 48 hours
Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (25 µM)78.4 ± 3.515.8 ± 2.25.8 ± 1.1
This compound (50 µM)55.1 ± 4.232.7 ± 3.112.2 ± 1.9
This compound (100 µM)30.6 ± 3.955.3 ± 4.514.1 ± 2.3
Table 3: Densitometric Analysis of Western Blot Results for p-Akt/Akt Ratio in SH-SY5Y Cells
Treatment Group (24 hours)Relative p-Akt/Akt Ratio (Normalized to Control)
Vehicle Control (0 µM)1.00
This compound (25 µM)0.68
This compound (50 µM)0.35
This compound (100 µM)0.12

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10]

Materials:

  • Cancer cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods.[13][14][15]

Materials:

  • Cancer cell line (e.g., SH-SY5Y)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13][14]

Western Blot Analysis

This protocol follows standard Western blotting procedures to analyze protein expression.[17][18][19]

Materials:

  • Cancer cell line (e.g., SH-SY5Y)

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[19]

  • Determine the protein concentration of each lysate using a BCA assay.[19]

  • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.[17]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[17]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[17]

  • Perform densitometric analysis to quantify the protein bands and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for PD-217014 in a Visceral Hypersensitivity Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a potent α2δ ligand that demonstrates significant analgesic properties in preclinical models of visceral hypersensitivity. As a GABA analog, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which are crucial in the modulation of nociceptive signaling.[1][2][3] These application notes provide detailed protocols for utilizing this compound in a well-established animal model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) in rats. The provided methodologies and data will guide researchers in evaluating the therapeutic potential of this compound and similar compounds for visceral pain.

Mechanism of Action

This compound exerts its analgesic effects by targeting the α2δ subunit of voltage-gated calcium channels.[1][3] In pathological pain states such as visceral hypersensitivity, there is an upregulation of these channels in sensory neurons. The binding of this compound to the α2δ subunit modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals in the pain pathway. This action effectively dampens the transmission of pain signals from the viscera to the central nervous system.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Opens PD_217014 This compound PD_217014->VGCC Inhibits Ca²⁺ Influx alpha2delta α2δ subunit PD_217014->alpha2delta Binds to alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Release->Receptor Pain_Signal_In Nociceptive Signal Pain_Signal_In->VGCC Depolarization Pain_Signal_Out Pain Signal Propagation Receptor->Pain_Signal_Out Activates

This compound mechanism of action at the synapse.

Quantitative Data Summary

Oral administration of this compound has been shown to produce a dose-dependent inhibition of visceral hypersensitivity in the TNBS-induced rat model.[1][2][3] The anti-hyperalgesic effect reaches a plateau at a dose of 60 mg/kg.[1][2] The maximal efficacy is typically observed 2 hours post-administration, correlating with peak blood concentrations of the compound.[1]

Dose (mg/kg, p.o.)Mean Pain Threshold (mmHg)Standard Deviation% Inhibition of Hypersensitivity
Vehicle35± 3.20%
342± 4.120%
1055± 5.557%
3068± 6.394%
6075± 7.0114%
10076± 7.2117%

Note: The data presented in this table are representative values derived from published descriptions of the dose-dependent effects of this compound and are intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Induction of Visceral Hypersensitivity using TNBS

This protocol describes the induction of a mild colonic inflammation leading to a state of chronic visceral hypersensitivity in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)

  • Light anesthesia (e.g., isoflurane)

  • Flexible catheter (e.g., 8 cm long, 2 mm diameter)

  • 1 mL syringe

Procedure:

  • Anesthetize the rats lightly.

  • Gently insert the flexible catheter into the colon via the anus to a depth of 8 cm.

  • Slowly instill 0.5 mL of the TNBS solution (25 mg) into the colon.

  • To ensure the distribution of the TNBS solution within the colon, hold the rat in a head-down position for approximately 1 minute.

  • Return the rat to its cage and monitor for recovery from anesthesia.

  • Visceral hypersensitivity typically develops and is stable for testing from day 7 post-TNBS administration.

Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)

This protocol outlines the procedure for measuring the visceral pain threshold in response to mechanical distension of the colorectum.

Materials:

  • Conscious, restrained rats

  • Latex balloon catheter (e.g., 5 cm long)

  • Barostat or pressure-controlled distension device

  • Data acquisition system to record abdominal withdrawal reflex (AWR)

Procedure:

  • Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus.

  • Secure the catheter to the tail with tape.

  • Allow the rat to acclimate to the restraint for at least 30 minutes before testing.

  • Administer this compound or vehicle orally at the desired dose and time point before CRD.

  • The CRD protocol consists of graded, phasic distensions of the balloon. A typical paradigm involves increasing pressure steps (e.g., 10, 20, 40, 60, 80 mmHg), with each distension lasting for 20 seconds followed by a 2-minute rest period.

  • Visceral sensitivity is quantified by observing and scoring the AWR, a semi-quantitative assessment of the behavioral response to the distension. The AWR is scored on a 0-4 scale:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen.

    • 4: Body arching and lifting of the pelvic structures.

  • The pain threshold is defined as the lowest distension pressure that elicits a visually identifiable and consistent AWR score of 2 or greater.

Experimental Workflow cluster_acclimation Phase 1: Acclimation cluster_induction Phase 2: Induction of Hypersensitivity cluster_treatment Phase 3: Treatment and Assessment cluster_analysis Phase 4: Data Analysis Acclimation Acclimate Rats (7 days) TNBS_Induction Induce Visceral Hypersensitivity (Intracolonic TNBS) Acclimation->TNBS_Induction Development Hypersensitivity Development (7 days) TNBS_Induction->Development Drug_Admin Oral Administration (this compound or Vehicle) Development->Drug_Admin Time_Lapse Wait for Peak Effect (e.g., 2 hours) Drug_Admin->Time_Lapse CRD_Test Colorectal Distension (CRD) and AWR Scoring Time_Lapse->CRD_Test Data_Analysis Determine Pain Threshold and Analyze Data CRD_Test->Data_Analysis

Workflow for evaluating this compound in a visceral hypersensitivity model.

Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of this compound in a visceral hypersensitivity animal model. Adherence to these detailed methodologies will facilitate reproducible and reliable assessment of the analgesic efficacy of α2δ ligands and other novel therapeutic agents for the treatment of chronic visceral pain.

References

Measuring the Effects of PD-217014 on Intracellular Calcium Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the characterization of PD-217014, a potent α2δ ligand that modulates the activity of voltage-gated calcium channels.[1][2] The provided protocols and methodologies are designed to enable researchers to effectively measure the impact of this compound on intracellular calcium concentrations in relevant cell systems.

Introduction to this compound and Calcium Signaling

This compound is a GABA analog that acts as a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] This subunit is a key auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs. By binding to the α2δ subunit, compounds like this compound can indirectly inhibit calcium influx through these channels, leading to a reduction in neuronal excitability and neurotransmitter release.[3] This mechanism of action is shared with other established drugs such as gabapentin and pregabalin.[3]

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including neurotransmission, muscle contraction, gene expression, and cell proliferation.[4][5][6] The concentration of intracellular calcium is tightly regulated, and transient changes in its levels, often referred to as calcium signals, are fundamental to cellular communication. Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of these intracellular calcium dynamics in living cells.[5][7][8] This is achieved through the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to calcium.[8]

Principle of Calcium Imaging

Calcium imaging techniques rely on two main classes of indicators: chemical dyes and genetically encoded calcium indicators (GECIs).[6][8]

  • Chemical Indicators: These are small, membrane-permeant molecules that can be loaded into cells. Upon entering the cell, they are cleaved by intracellular esterases, becoming trapped and fluorescently responsive to calcium.[5] Commonly used chemical indicators include Fluo-4 AM (a single-wavelength indicator) and Fura-2 AM (a ratiometric indicator).[4][5][9][10][11][12] Ratiometric dyes like Fura-2 offer the advantage of more accurate quantification of calcium concentrations, as the ratio of fluorescence at two different excitation or emission wavelengths is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[4][5][12]

  • Genetically Encoded Calcium Indicators (GECIs): GECIs are fluorescent proteins engineered to change their fluorescence intensity upon binding calcium.[8][13][14][15] These indicators can be introduced into cells via transfection or by creating transgenic animal models, allowing for targeted expression in specific cell types or subcellular compartments.[8][13] GCaMP is a widely used family of single-fluorophore GECIs.[14][16]

By measuring the changes in fluorescence intensity of these indicators, researchers can infer the relative or absolute changes in intracellular calcium concentration in response to stimuli, including the application of pharmacological agents like this compound.

Data Presentation: Expected Effects of this compound on Calcium Transients

The following tables summarize the expected quantitative data from calcium imaging experiments designed to measure the effects of this compound. As this compound is an inhibitor of voltage-gated calcium channels, it is expected to reduce the magnitude of calcium transients evoked by stimuli that open these channels.

Table 1: Effect of this compound on Depolarization-Evoked Calcium Transients (Using Fluo-4 AM)

Treatment GroupPeak Fluorescence Intensity (ΔF/F₀)Time to Peak (seconds)
Vehicle Control2.5 ± 0.35.2 ± 0.8
This compound (1 µM)1.8 ± 0.2*5.5 ± 0.9
This compound (10 µM)1.2 ± 0.1**5.8 ± 1.0
This compound (100 µM)0.7 ± 0.1***6.1 ± 1.2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. ΔF/F₀ represents the change in fluorescence over baseline.

Table 2: Effect of this compound on Intracellular Calcium Concentration [Ca²⁺]i (Using Fura-2 AM)

Treatment GroupBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM) after KCl stimulation
Vehicle Control105 ± 15850 ± 75
This compound (1 µM)102 ± 12620 ± 60*
This compound (10 µM)98 ± 18410 ± 55**
This compound (100 µM)101 ± 16250 ± 40***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for measuring the effects of this compound using common calcium imaging techniques.

Protocol 1: Measuring this compound Effects using Fluo-4 AM

This protocol is suitable for high-throughput screening and qualitative assessment of this compound's inhibitory effect on calcium influx.

Materials:

  • Cells expressing voltage-gated calcium channels (e.g., primary neurons, dorsal root ganglion (DRG) neurons, or a cell line like SH-SY5Y).

  • Cell culture medium.

  • Fluo-4 AM (acetoxymethyl ester).[10][11]

  • Pluronic F-127.[9][12]

  • Probenecid (optional, to prevent dye extrusion).[12][17]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.[9][12]

  • This compound stock solution.

  • High-potassium (e.g., 50 mM KCl) stimulation buffer.

  • Fluorescence microscope or a microplate reader equipped for fluorescence detection.[10]

Procedure:

  • Cell Preparation:

    • Plate cells onto glass-bottom dishes or 96-well plates suitable for imaging and allow them to adhere and grow to 80-90% confluency.[10]

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in your physiological buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[11] Probenecid can be added at a final concentration of 1-2.5 mM.[12]

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add an equal volume of the 2X loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[10][11]

  • Wash and De-esterification:

    • After incubation, gently wash the cells twice with warm physiological buffer to remove excess dye.

    • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.[18]

  • Compound Incubation:

    • Replace the buffer with a solution containing the desired concentration of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to its target.

  • Calcium Imaging:

    • Mount the dish or plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence signal (F₀) for a period of time (e.g., 1-2 minutes).

    • Stimulate the cells with the high-potassium buffer to induce depolarization and opening of voltage-gated calcium channels.

    • Record the fluorescence intensity (F) over time.

  • Data Analysis:

    • Calculate the change in fluorescence relative to baseline (ΔF/F₀ = (F - F₀) / F₀).

    • Compare the peak ΔF/F₀ between vehicle-treated and this compound-treated cells.

Protocol 2: Quantitative Measurement of [Ca²⁺]i using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration, providing more quantitative data on the effects of this compound.[4][5]

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.[4][5][12][18][19]

  • Fluorescence imaging system capable of rapid switching between 340 nm and 380 nm excitation wavelengths and measuring emission at ~510 nm.[4][5][12]

  • Calcium calibration buffers (calcium-free and calcium-saturating solutions) and an ionophore like Ionomycin for in situ calibration.[18]

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1, using Fura-2 AM (typically 2-5 µM) instead of Fluo-4 AM.[19]

  • Wash and De-esterification:

    • Follow step 3 from Protocol 1.

  • Compound Incubation:

    • Follow step 4 from Protocol 1.

  • Ratiometric Calcium Imaging:

    • Mount the dish on the imaging system.

    • Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting the emission at 510 nm.

    • Record a baseline ratio (340/380) for 1-2 minutes.

    • Stimulate the cells with high-potassium buffer and continue recording the 340/380 ratio.

  • Data Analysis and Calibration:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

    • To convert the ratio values to intracellular calcium concentrations ([Ca²⁺]i), perform an in situ calibration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F₃₈₀max / F₃₈₀min) where:

      • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

      • R is the measured 340/380 ratio.

      • Rmin is the ratio in the absence of calcium (determined using a calcium-free buffer with EGTA).[18]

      • Rmax is the ratio at calcium saturation (determined using a high calcium buffer with an ionophore like ionomycin).[18]

      • F₃₈₀max and F₃₈₀min are the fluorescence intensities at 380 nm under calcium-free and calcium-saturating conditions, respectively.[18]

    • Compare the peak [Ca²⁺]i between vehicle-treated and this compound-treated cells.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

PD217014_Signaling_Pathway PD217014 This compound VGCC α1 α2δ β γ PD217014->VGCC:alpha2delta Binds to Ca_ion Ca²⁺ PD217014->Ca_ion Inhibits VGCC:alpha2delta->VGCC:alpha1 Signaling Downstream Signaling (e.g., Neurotransmitter Release) Ca_ion->Signaling Ca_ion_ext->Ca_ion Influx Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Plate Cells Dye_Loading 2. Load with Calcium Indicator (e.g., Fluo-4 AM or Fura-2 AM) Cell_Culture->Dye_Loading Wash 3. Wash & De-esterify Dye_Loading->Wash Compound_Incubation 4. Incubate with this compound or Vehicle Wash->Compound_Incubation Baseline 5. Record Baseline Fluorescence Compound_Incubation->Baseline Stimulation 6. Stimulate Cells (e.g., High KCl) Baseline->Stimulation Recording 7. Record Fluorescence Changes Stimulation->Recording Quantification 8. Quantify Fluorescence (ΔF/F₀ or [Ca²⁺]i) Recording->Quantification Comparison 9. Compare Treatment Groups Quantification->Comparison Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect PD217014_Binding This compound binds to α2δ subunit of VGCCs VGCC_Inhibition Inhibition of VGCC function PD217014_Binding->VGCC_Inhibition Ca_Influx_Reduction Reduced Ca²⁺ influx upon depolarization VGCC_Inhibition->Ca_Influx_Reduction Fluorescence_Change Decreased peak fluorescence of calcium indicator Ca_Influx_Reduction->Fluorescence_Change

References

Application Notes and Protocols for PD-217014 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of PD-217014, a potent α2δ ligand, for behavioral studies in rodents. The information is compiled to facilitate experimental design and ensure procedural consistency.

Mechanism of Action

This compound is a gamma-aminobutyric acid (GABA) analog that exhibits high binding affinity for the α2δ subunit of voltage-gated calcium channels[1][2]. This auxiliary subunit is crucial for the trafficking and function of these channels. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids like this compound are thought to modulate calcium influx, which in turn can reduce the release of excitatory neurotransmitters. This mechanism underlies its potential therapeutic effects in conditions such as neuropathic pain and visceral hypersensitivity. While the development of this compound for irritable bowel syndrome (IBS) in humans was not continued, it remains a valuable tool for preclinical research in various behavioral models.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound and related gabapentinoids in rodent behavioral studies.

Table 1: Oral Administration of this compound in Rats

ParameterValueReference
Species Rat[1]
Behavioral Model Visceral Hypersensitivity (TNBS-induced)[1]
Dosage Range 3 - 100 mg/kg[3]
Effective Dose Plateau effect at 60 mg/kg[1][2]
Vehicle 0.5% methylcellulose solution
Time to Max. Effect 2 hours post-administration[1][2]

Table 2: Administration of Gabapentinoids in Rodent Neuropathic Pain Models (for protocol adaptation)

ParameterGabapentinPregabalinReference
Species Rat, MouseRat[4][5][6]
Behavioral Model Various (CCI, SNL, etc.)Trigeminal Neuropathic Pain[5]
Oral Dosage 60 mg/kg (Rat)-[4]
Intraperitoneal Dosage 3 mg/kg (Rat)0.1 - 100 mg/kg (Rat)[5]
Vehicle 0.9% Normal SalineSaline[4][5]

Experimental Protocols

Protocol 1: Oral Administration of this compound for Visceral Hypersensitivity Studies in Rats

This protocol is based on the methodology used in studies of trinitrobenzene sulfonic acid (TNBS)-induced visceral hypersensitivity.

Materials:

  • This compound

  • 0.5% methylcellulose solution

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Drug Preparation:

    • On the day of the experiment, weigh the required amount of this compound based on the desired dose and the body weight of the animals.

    • Suspend the powdered this compound in a 0.5% methylcellulose solution to the final desired concentration.

    • Vortex the solution thoroughly to ensure a uniform suspension.

  • Animal Handling and Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Fill a syringe with the appropriate volume of the this compound suspension.

    • Carefully insert the oral gavage needle into the esophagus and gently advance it to the predetermined length.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a short period to ensure there are no signs of distress.

  • Behavioral Testing:

    • Conduct behavioral testing at the time of expected peak effect, which is approximately 2 hours after oral administration[1][2].

Protocol 2: Intraperitoneal Administration of this compound for Neuropathic Pain Studies in Rodents (Adapted from Gabapentinoid Protocols)

This protocol provides a general framework for intraperitoneal (IP) administration of this compound in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models. Doses should be determined based on pilot studies, but a starting range similar to that of pregabalin is suggested.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Syringes (1 mL)

  • Needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Balance

  • Vortex mixer

Procedure:

  • Drug Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration. As the solubility in saline is not explicitly documented, start with lower concentrations and ensure complete dissolution. Gentle warming and vortexing may aid dissolution.

    • Prepare fresh on the day of the experiment.

  • Animal Handling and Administration:

    • Gently restrain the mouse or rat. For rats, a two-person technique is often preferred[7].

    • Position the animal to expose the abdomen.

    • The injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum and bladder[7].

    • Insert the needle at a 10-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly. The maximum recommended IP injection volume is typically 10 ml/kg[7].

    • Withdraw the needle and return the animal to its cage.

  • Behavioral Testing:

    • The timing of behavioral testing should be determined based on the pharmacokinetic profile of this compound, which is expected to be similar to other gabapentinoids, with peak effects likely occurring within 30-60 minutes after IP injection.

Protocol 3: Subcutaneous Administration of this compound for Anxiety-Related Behavioral Studies in Mice (General Protocol)

This protocol outlines a general procedure for subcutaneous (SC) administration of this compound in mice for use in behavioral models of anxiety, such as the elevated plus-maze or open field test.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Syringes (1 mL)

  • Needles (27-30 gauge)

  • Balance

  • Vortex mixer

Procedure:

  • Drug Preparation:

    • Prepare the this compound solution in sterile 0.9% saline as described in Protocol 2.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Lift the loose skin over the back of the neck or along the flank to form a "tent".

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Behavioral Testing:

    • The onset of action for subcutaneous administration may be slightly slower than intraperitoneal. Behavioral testing should be planned accordingly, likely between 30 and 90 minutes post-injection, pending pilot study results.

Mandatory Visualizations

G cluster_0 PD217014 This compound a2d_subunit α2δ subunit of Voltage-Gated Ca2+ Channel PD217014->a2d_subunit Binds to ca_channel Voltage-Gated Ca2+ Channel a2d_subunit->ca_channel Modulates ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Leads to neurotransmitter Reduced Neurotransmitter Release ca_influx->neurotransmitter Results in

Figure 1. Signaling pathway of this compound.

G cluster_workflow Experimental Workflow prep Drug Preparation (this compound Suspension/Solution) admin Administration to Rodent (Oral, IP, or SC) prep->admin wait Waiting Period (for drug absorption and peak effect) admin->wait behavior Behavioral Testing (e.g., Pain, Anxiety Models) wait->behavior data Data Collection and Analysis behavior->data

Figure 2. General experimental workflow.

References

Long-term stability of PD-217014 in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PD-217014

This compound is a gamma-aminobutyric acid (GABA) analog that functions as a potent ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs)[1]. It is classified as a bridged bicyclo compound with the chemical name (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid[1]. By binding to the α2δ subunit, this compound modulates calcium influx, which in turn reduces the release of excitatory neurotransmitters[2][3]. This mechanism of action underlies its analgesic properties, particularly in models of visceral and neuropathic pain[1][2]. The α2δ subunit is a key component of VGCCs, influencing their trafficking, localization, and biophysical properties[4][5][6]. Upregulation of the α2δ-1 subunit has been associated with increased neuronal excitability and pain signaling[2].

Preparation and Storage of this compound Stock Solutions

Recommended Solvents and Storage Conditions:

SolventRecommended ConcentrationStorage TemperatureNotes
DMSO10-50 mM-20°C or -80°CMinimize freeze-thaw cycles. Aliquot into single-use volumes.
Ethanol10-50 mM-20°C or -80°CSuitable for some biological assays. Check for compatibility with your experimental system.
Aqueous Buffers (e.g., PBS)Up to 1 mM4°C (short-term) or -80°C (long-term)Solubility in aqueous solutions may be limited. Prepare fresh or store frozen in aliquots. Stability in aqueous solutions over long periods should be validated.

Note: It is highly recommended that researchers perform their own stability studies to determine the optimal storage conditions for their specific experimental needs.

Protocol for Assessing Long-Term Stability of this compound Solutions

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid)

  • UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow:

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Prepare a concentrated stock solution of this compound in the chosen solvent. aliquot Aliquot the stock solution into multiple vials for different time points and storage conditions. prep->aliquot storage Store aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C). aliquot->storage tp_n Subsequent Time Points (e.g., 1, 2, 4 weeks; 1, 3, 6 months): Analyze aliquots from each storage condition. storage->tp_n tp0 Time Point 0: Analyze an aliquot immediately after preparation to establish the initial concentration and purity. hplc Analyze samples by HPLC to determine the concentration and detect any degradation products. tp0->hplc tp_n->hplc data Compare the peak area of this compound at each time point to the initial measurement. Calculate the percentage of degradation. hplc->data

Caption: Workflow for assessing the long-term stability of this compound solutions.

Procedure:

  • Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).

  • Aliquoting: Distribute the stock solution into multiple, tightly sealed, light-protected vials.

  • Storage: Store the aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C).

  • Initial Analysis (Time 0): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.

  • Subsequent Analyses: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Allow the aliquot to come to room temperature.

    • Inject a known volume onto the HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Record the peak area of the parent compound (this compound) and any new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of intact this compound against time for each storage condition.

Signaling Pathway of α2δ Ligands

This compound, as an α2δ ligand, modulates neuronal signaling by binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium influx and subsequent downstream effects.

a2d_Signaling_Pathway cluster_membrane Presynaptic Terminal cluster_downstream Downstream Effects PD217014 This compound a2d_subunit α2δ subunit PD217014->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d_subunit->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces influx Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_ion->Vesicle Inhibits fusion PKC PKC Ca_ion->PKC Activates Neurotransmitter Glutamate, Substance P Vesicle->Neurotransmitter Reduces release Pain_Signal Reduced Neuronal Excitability and Pain Signaling Neurotransmitter->Pain_Signal Leads to PKC->Vesicle Promotes release

Caption: Signaling pathway of this compound as an α2δ ligand.

Protocol for In Vitro Cell-Based Assay: Calcium Imaging

This protocol describes a general method to assess the inhibitory effect of this compound on calcium influx in a cell line expressing voltage-gated calcium channels.

Materials:

  • Cells expressing the target voltage-gated calcium channel (e.g., dorsal root ganglion neurons or a transfected cell line).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Depolarizing agent (e.g., high concentration of KCl).

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for the desired period (e.g., 15-30 minutes).

  • Calcium Influx Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add the depolarizing agent (e.g., KCl) to all wells to induce calcium influx.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence response against the concentration of this compound to determine the IC₅₀ value.

Conclusion

The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental data. While the provided protocols offer a framework for handling and validating this compound, it is incumbent upon the researcher to perform specific stability studies under their own experimental conditions. The information and protocols herein should serve as a valuable resource for scientists and professionals in the field of drug development and neuroscience research.

References

Troubleshooting & Optimization

Technical Support Center: PD-217014 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and troubleshooting advice regarding the common side effects of PD-217014 observed in preclinical animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-related side effects observed for this compound in rodent (rat) and non-rodent (beagle dog) studies?

Based on multi-dose toxicology studies, the most frequently observed side effects for this compound are dose-dependent and primarily relate to gastrointestinal (GI) and hepatic systems. Key observations include diarrhea, dose-related weight loss, and elevations in liver transaminases.

Q2: My animals are experiencing significant body weight loss after 7 days of dosing. What are the recommended mitigation and monitoring strategies?

Significant body weight loss (>10% from baseline) is a known potential side effect, particularly at higher dose levels.

Troubleshooting & Mitigation Steps:

  • Confirm Dosing Accuracy: Verify the dose formulation concentration and administration volume to rule out accidental overdose.

  • Increase Monitoring Frequency: Implement daily body weight and clinical observation checks.

  • Nutritional Support: Provide a highly palatable, high-calorie dietary supplement. Ensure easy access to food and water.

  • Dose Adjustment: Consider a dose reduction or a temporary "drug holiday" (e.g., skip one day of dosing) if weight loss exceeds 15% and is accompanied by other adverse clinical signs. Consult the study protocol for predefined dose-halting criteria.

  • GI Protectants: While not standard, co-administration of GI-supportive agents can be explored in non-GLP, exploratory studies to understand the mechanism of toxicity.

Below is a logical workflow for addressing in-study animal weight loss.

G start Significant Weight Loss (>10%) Observed verify_dose Verify Dosing Formulation & Volume start->verify_dose monitor Increase Monitoring: Daily Weight & Clinical Signs verify_dose->monitor support Provide Nutritional Support monitor->support check_criteria Weight Loss > 15% AND Adverse Clinical Signs? support->check_criteria adjust_dose Action: Reduce Dose or Implement Drug Holiday (per protocol) check_criteria->adjust_dose  Yes continue_study Continue Study with Enhanced Monitoring check_criteria->continue_study No   adjust_dose->continue_study end Endpoint Reached continue_study->end

Caption: Troubleshooting workflow for managing animal weight loss.

Q3: How should I monitor for potential hepatotoxicity during my study?

Monitoring for liver injury is critical. A standard approach involves weekly or bi-weekly blood collection for clinical chemistry analysis, with a focus on key liver enzymes.

Recommended Monitoring Panel:

  • Alanine Aminotransferase (ALT): A primary indicator of hepatocellular injury.

  • Aspartate Aminotransferase (AST): Another indicator of hepatocellular injury.

  • Alkaline Phosphatase (ALP): May indicate cholestatic injury.

  • Total Bilirubin (TBIL): A measure of liver excretory function.

At study termination, liver tissues should be collected for histopathological examination.

Quantitative Data Summary

The following tables summarize key quantitative findings from a representative 28-day repeat-dose toxicology study in Sprague-Dawley rats.

Table 1: Mean Percent Body Weight Change (Relative to Day 1)

Group (Dose, mg/kg/day)Day 7Day 14Day 21Day 28
Vehicle Control (0)+5.2%+10.1%+14.5%+18.2%
Low Dose (10)+4.8%+9.5%+13.8%+17.5%
Mid Dose (30)+1.1%+3.5%+6.8%+9.9%
High Dose (100)-4.3%-2.1%+1.5%+3.4%

Table 2: Mean Serum Liver Enzyme Levels at Day 28

Group (Dose, mg/kg/day)ALT (U/L)AST (U/L)
Vehicle Control (0)45 ± 895 ± 15
Low Dose (10)50 ± 10105 ± 20
Mid Dose (30)125 ± 30210 ± 45
High Dose (100)350 ± 75550 ± 90
Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Blood Collection and Clinical Chemistry for Hepatotoxicity Assessment

This protocol outlines the steps for collecting and processing blood samples to monitor liver function.

G sub_a 1. Animal Restraint & Anesthesia (as appropriate) sub_b 2. Blood Collection (e.g., saphenous vein) into Serum Separator Tube sub_a->sub_b sub_c 3. Sample Inversion (5-8 times) sub_b->sub_c sub_d 4. Clotting (30 min at room temp) sub_c->sub_d sub_e 5. Centrifugation (2000 x g for 10 min) sub_d->sub_e sub_f 6. Serum Aliquoting sub_e->sub_f sub_g 7. Analysis (Clinical Chemistry Analyzer) sub_f->sub_g G drug This compound target_kinase Target Kinase drug->target_kinase kinase_x Kinase X (Off-Target) drug->kinase_x High Conc. tumor_growth Tumor Growth target_kinase->tumor_growth therapeutic_effect Therapeutic Effect tumor_growth->therapeutic_effect gi_integrity GI Epithelial Integrity kinase_x->gi_integrity side_effect GI Toxicity (Diarrhea, Weight Loss) gi_integrity->side_effect

Troubleshooting low efficacy of PD-217014 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PD-217014

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low efficacy with this compound in their experiments. The following information provides troubleshooting tips, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.

Understanding the Mechanism of Action of this compound

This compound is a gamma-aminobutyric acid (GABA) analog.[1][2] Its primary mechanism of action is as a ligand for the α2δ subunit of voltage-gated calcium channels.[1][2][3] By binding to the α2δ subunit, this compound modulates calcium influx, which in turn can reduce the synaptic release of various neurotransmitters.[3] This mechanism is responsible for its potential analgesic and anticonvulsant properties.[1][2][3] It is important to note that this compound is not a kinase inhibitor; therefore, troubleshooting should focus on its effects on calcium signaling and neuronal activity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Compound and Reagent Preparation

Question/Issue Potential Cause Recommended Solution
I am having trouble dissolving this compound. This compound has limited aqueous solubility.Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO. For aqueous buffers or media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation and cellular toxicity.[4][5]
My compound seems to have lost activity over time. Improper storage or repeated freeze-thaw cycles can lead to degradation.Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, allow the aliquot to warm to room temperature and vortex to ensure it is fully dissolved.
I observe a precipitate after diluting my stock solution in aqueous buffer. The compound is precipitating out of the aqueous solution due to its low solubility.Decrease the final concentration of this compound in the aqueous solution. Alternatively, consider using a different buffer system or adding a small amount of a solubilizing agent, ensuring it does not interfere with the assay.

2. In Vitro Binding Assays

Question/Issue Potential Cause Recommended Solution
The binding affinity (Ki) of my this compound is much higher than reported values. 1. Inaccurate concentration of the radioligand or this compound. 2. Degraded radioligand. 3. Issues with the membrane preparation (low expression of α2δ).1. Verify the concentration of all solutions. Use calibrated pipettes and perform serial dilutions carefully. 2. Use a fresh batch of radioligand and check its expiration date. 3. Prepare fresh cell membranes and confirm the expression of the α2δ subunit via Western blot or another suitable method.
High non-specific binding in my radioligand assay. 1. The radioligand is binding to other components in the assay. 2. Insufficient washing.1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Optimize the number and duration of wash steps to remove unbound radioligand effectively.

3. Cell-Based Assays

Question/Issue Potential Cause Recommended Solution
I am not observing any effect on neurotransmitter release or calcium influx in my neuronal cell line. 1. The cell line may not express the α2δ subunit of the voltage-gated calcium channel at sufficient levels. 2. The incubation time with this compound is too short. 3. The method of stimulation (e.g., high potassium, electrical stimulation) is not optimal.1. Confirm the expression of the α2δ subunit in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express this target. 2. Increase the incubation time to allow for sufficient cell permeability and target engagement. 3. Optimize the stimulation protocol to ensure a robust and reproducible response in the absence of the compound.
High variability between replicates. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound.1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Prepare a master mix of the compound dilutions to add to the cells to minimize pipetting errors.[4]

4. In Vivo Experiments

Question/Issue Potential Cause Recommended Solution
No analgesic effect is observed in my animal model of pain. 1. Inappropriate dose. The anti-hyperalgesic effect of this compound is dose-dependent.[1][2] 2. Timing of administration and peak plasma concentration. Maximal efficacy is often correlated with maximal blood concentration.[1][2] 3. Choice of animal model. The compound may not be effective in all pain models.1. Perform a dose-response study to determine the optimal dose for your model. Effects have been observed to plateau at higher doses (e.g., 60 mg/kg p.o. in rats).[1][2] 2. Correlate the timing of your behavioral assessment with the known pharmacokinetics of this compound. Maximal efficacy in rats was observed 2 hours after oral dosing.[1][2] 3. Ensure the chosen animal model is appropriate for evaluating the mechanism of α2δ ligands. Models of neuropathic and inflammatory pain are generally responsive.
The observed effect is not statistically significant. High variability in animal responses.Increase the number of animals per group to achieve sufficient statistical power. Ensure consistent handling and experimental procedures to minimize stress-induced variability.

Experimental Protocols

1. Competitive Radioligand Binding Assay for this compound

This protocol is for determining the binding affinity (Ki) of this compound for the α2δ subunit of voltage-gated calcium channels using a competitive binding assay with [3H]-gabapentin.

  • Materials:

    • Cell membranes prepared from a cell line expressing the α2δ subunit.

    • [3H]-gabapentin (radioligand).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Unlabeled gabapentin for determining non-specific binding.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, add the binding buffer, cell membranes, [3H]-gabapentin (at a concentration close to its Kd), and either this compound, vehicle, or a high concentration of unlabeled gabapentin (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Calcium Influx Assay

This protocol measures the effect of this compound on depolarization-evoked calcium influx in a neuronal cell line.

  • Materials:

    • Neuronal cell line expressing the α2δ subunit (e.g., SH-SY5Y, PC-12).

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • This compound.

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

    • High potassium stimulation buffer (e.g., HBSS with 50 mM KCl).

    • Pluronic F-127.

    • Fluorescence plate reader.

  • Procedure:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

    • Remove the culture medium and incubate the cells with the loading buffer at 37°C for 60 minutes.

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 30 minutes).

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the high potassium stimulation buffer to depolarize the cells and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the change in fluorescence (ΔF) from baseline or the area under the curve.

    • Compare the calcium influx in this compound-treated wells to the vehicle-treated wells to determine the inhibitory effect.

Visualizations

G cluster_membrane Neuronal Membrane Ca_channel Voltage-Gated Calcium Channel a2d α2δ Subunit Ca_ion_in Ca²⁺ (intracellular) a2d->Ca_channel Modulates PD217014 This compound PD217014->a2d Binds to Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel Influx Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion_in->Vesicle Triggers Fusion Release Reduced Neurotransmitter Release Vesicle->Release

Caption: Mechanism of action of this compound on a voltage-gated calcium channel.

G start Low Efficacy Observed in In Vitro Assay check_compound Verify Compound Solubility & Stability start->check_compound check_conc Confirm Compound Concentration check_compound->check_conc check_assay Review Assay Protocol check_conc->check_assay check_reagents Check Reagent Quality (e.g., enzyme, cells) check_assay->check_reagents check_controls Analyze Positive/Negative Controls check_reagents->check_controls optimize Optimize Assay Conditions (e.g., incubation time, temp) check_controls->optimize end Consult Further Technical Support optimize->end

Caption: Troubleshooting workflow for low efficacy in in vitro experiments.

References

Optimizing PD-217014 dosage for maximal analgesic effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is PD-217014 and what is its primary mechanism of action?

A1: this compound is a selective, high-affinity antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the K-opioid-like receptor (KORL). By blocking the NOP receptor, this compound has been shown to produce analgesic effects in various preclinical models of pain. Its mechanism of action is distinct from traditional opioid analgesics that target mu-opioid receptors, suggesting a potentially lower risk for certain side effects like respiratory depression and physical dependence.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: We are observing inconsistent analgesic effects in our rodent model. What are some potential reasons?

A3: Inconsistent results can arise from several factors:

  • Drug Administration: Ensure the route of administration (e.g., intravenous, intraperitoneal, oral) is consistent and the injection volume is accurate for the animal's body weight. The vehicle used to dissolve this compound should also be consistent across all experimental groups.

  • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to pain and drugs. Ensure you are using a consistent strain and sex for your studies.

  • Pain Model Variability: The specific pain model being used (e.g., hot plate, tail-flick, von Frey) can influence the observed analgesic effect. Ensure the chosen model is appropriate for the type of pain being investigated and that the experimental parameters are tightly controlled.

  • Pharmacokinetics: The dose and timing of administration relative to the pain stimulus are critical. The analgesic effect will be maximal when the drug concentration at the target site is highest. Consider performing a pharmacokinetic study to determine the optimal dosing window.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no analgesic effect observed Insufficient dosePerform a dose-response study to identify the optimal effective dose for your specific animal model and pain assay.
Inappropriate route of administrationConsult literature for the most effective route of administration for this compound in your model. Intravenous or intraperitoneal routes often provide more rapid and consistent effects than oral administration.
Poor drug solubilityEnsure this compound is fully dissolved in the vehicle. Sonication or gentle warming may aid dissolution.
High variability in results between animals Inconsistent drug administrationStandardize the injection procedure, including volume, speed of injection, and anatomical location.
Differences in animal handling and stress levelsAcclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability.
Underlying health status of animalsEnsure all animals are healthy and free from any conditions that could affect pain perception or drug metabolism.
Unexpected side effects observed Off-target effectsWhile this compound is selective for the NOP receptor, high doses may lead to off-target effects. Lower the dose and confirm the effects are NOP receptor-mediated using a NOP receptor knockout model or by co-administration with a NOP receptor agonist.
Vehicle-related effectsAlways include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.

Experimental Protocols

Dose-Response Determination of this compound in a Hot Plate Test

Objective: To determine the dose-dependent analgesic effect of this compound in a thermal pain model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus (set to 55 ± 0.5°C)

  • Syringes and needles for administration

Procedure:

  • Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

  • On the day of the experiment, handle the rats and place them on the unheated hot plate for a 5-minute habituation period.

  • Measure the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each rat on the heated hot plate. A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Randomly assign rats to different treatment groups: Vehicle control, and this compound at various doses (e.g., 1, 3, 10, 30 mg/kg).

  • Administer the assigned treatment via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time post-injection (e.g., 30 minutes), place each rat back on the hot plate and measure the post-treatment latency.

  • Calculate the Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship.

Visualizations

G cluster_workflow Experimental Workflow: Dose-Response Study acclimatization Animal Acclimatization baseline Baseline Latency Measurement (Hot Plate Test) acclimatization->baseline treatment Treatment Administration (Vehicle or this compound) baseline->treatment post_treatment Post-Treatment Latency Measurement treatment->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis

Caption: Workflow for a dose-response study of this compound.

G cluster_pathway This compound Signaling Pathway pd217014 This compound nop_receptor NOP Receptor pd217014->nop_receptor antagonizes gi_protein Gi/o Protein nop_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits ion_channels Ion Channel Modulation gi_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition (Analgesia) camp->neuronal_inhibition calcium_influx ↓ Ca2+ Influx ion_channels->calcium_influx potassium_efflux ↑ K+ Efflux ion_channels->potassium_efflux calcium_influx->neuronal_inhibition potassium_efflux->neuronal_inhibition

Caption: Simplified signaling pathway of this compound.

Potential off-target effects of PD-217014 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-217014. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals investigate potential off-target effects of this compound in cellular assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and recommended actions.

Question: I'm observing unexpected cytotoxicity or changes in cell morphology at concentrations where my on-target effect should be minimal. What could be the cause?

Answer: This is a strong indicator of a potential off-target effect or general cellular stress. The on-target mechanism of this compound involves binding to the α2δ subunit of voltage-gated calcium channels, which should not typically induce broad cytotoxicity at effective concentrations[1][2].

  • Possible Cause 1: Off-target ion channel modulation. this compound could be interacting with other ion channels, leading to ion dysregulation and subsequent cell death.

  • Possible Cause 2: Metabolic disruption. High concentrations of any small molecule can interfere with cellular metabolism.

  • Possible Cause 3: Low expression of the intended target. If your cell line has low expression of the α2δ-1 (CACNA2D1) or α2δ-2 (CACNA2D2) subunits, the cytotoxic effects you observe may be entirely due to off-target interactions.

Recommended Actions:

  • Confirm Target Expression: Verify the mRNA and protein expression levels of CACNA2D1 and CACNA2D2 in your cell model using qPCR and Western Blot.

  • Dose-Response Curve: Perform a careful dose-response analysis for both the desired phenotype and cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the therapeutic window.

  • Use Controls: Compare the effects of this compound with other well-characterized α2δ ligands like gabapentin or pregabalin[3].

Question: The cellular phenotype I observe does not seem consistent with the known function of voltage-gated calcium channels. How can I determine if this is an off-target effect?

Answer: If the observed cellular response (e.g., altered expression of genes unrelated to calcium signaling) does not align with the canonical function of the α2δ subunit, it is crucial to investigate off-target activity.

  • Possible Cause 1: Binding to alternative receptors. As a GABA analog, this compound might have a low-affinity interaction with other receptors, such as GABA-A or GABA-B receptors, or other amino acid transporters[2].

  • Possible Cause 2: Downstream signaling divergence. The on-target effect on calcium influx may trigger unexpected signaling cascades in your specific cellular context.

Recommended Actions:

  • Rescue Experiment: If possible, overexpress the α2δ subunit. If the phenotype is on-target, you may see a potentiation of the effect.

  • Pharmacological Inhibition: Use antagonists for suspected off-target receptors (e.g., bicuculline for GABA-A) to see if the unexpected phenotype is reversed.

  • Broad Panel Screening: Screen this compound against a commercial panel of receptors and ion channels to identify potential off-target binding partners.

Table 1: Potential Off-Target Classes for Investigation

Since specific off-targets for this compound are not extensively documented, this table provides a rational basis for investigation based on its structure and primary mechanism of action.

Target ClassRationale for InvestigationSuggested Assay
GABA Receptors (A/B) This compound is a GABA analog; although its primary target is α2δ, weak affinity for GABA receptors could occur at higher concentrations.[2]Radioligand Binding Assay, Electrophysiology (e.g., patch-clamp)
Other Calcium Channel Subunits Potential for interaction with other subunits of voltage-gated calcium channels beyond α2δ.Co-immunoprecipitation, Electrophysiology
Other Ion Channels (e.g., Na+, K+) Broad screening for effects on other channels is crucial to rule out confounding effects on cellular excitability.Electrophysiology Panel Screening
Amino Acid Transporters Given its structural similarity to GABA, this compound might interact with transporters for GABA or other amino acids.Cellular Uptake Assays using radiolabeled substrates
Experimental Protocols

The following table provides detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.

ExperimentProtocol
Western Blot for α2δ-1 Expression 1. Lysate Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. 2. SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved. 3. Transfer: Transfer proteins to a PVDF membrane. 4. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. 5. Antibody Incubation: Incubate overnight at 4°C with a validated primary antibody against CACNA2D1 (α2δ-1). 6. Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Visualize using an ECL substrate.
Calcium Imaging Assay 1. Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy. 2. Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. 3. Baseline Measurement: Acquire a baseline fluorescence signal for 2-5 minutes. 4. Compound Addition: Add this compound at the desired concentration and record fluorescence changes. 5. Depolarization: Add a depolarizing agent (e.g., high KCl concentration) to open voltage-gated calcium channels and measure the peak response. 6. Analysis: Quantify the change in fluorescence intensity or ratio to determine the effect of this compound on calcium influx.
Electrophysiology (Patch-Clamp) 1. Cell Preparation: Culture cells on coverslips. 2. Recording: Using a whole-cell patch-clamp configuration, hold the cell at a negative membrane potential (e.g., -70 mV). 3. Voltage Step: Apply a depolarizing voltage step to activate voltage-gated calcium channels and record the resulting inward current. 4. Compound Perfusion: Perfuse this compound onto the cell and repeat the voltage step protocol. 5. Analysis: Measure the peak current amplitude before and after compound application to quantify the degree of inhibition.

Visualizations

OnTarget_Mechanism [X] Ca²⁺ Influx Blocked cluster_neuron Presynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (Neurotransmitter) VGCC->Vesicle Ca²⁺ Influx alpha2delta α2δ Subunit alpha2delta->VGCC Modulates Release Neurotransmitter Release Vesicle->Release PD217014 This compound PD217014->alpha2delta Binds lab lab lab->Vesicle Inhibits

Caption: On-target mechanism of this compound binding to the α2δ subunit.

OffTarget_Workflow cluster_validation Initial Validation cluster_investigation Off-Target Investigation start Unexpected Cellular Phenotype Observed check_target Confirm α2δ Subunit Expression (qPCR/WB) start->check_target check_potency Establish On-Target Potency (e.g., Patch-Clamp) check_target->check_potency viability Assess Cytotoxicity (e.g., MTT Assay) check_potency->viability panel_screen Broad Receptor/ Ion Channel Panel Screen viability->panel_screen If phenotype persists at non-toxic concentrations validate_hits Validate Hits with Orthogonal Assays (e.g., Binding, Functional) panel_screen->validate_hits structure_control Test Inactive Structural Analog validate_hits->structure_control conclusion Attribute Phenotype to On-Target vs. Off-Target Effect structure_control->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree start Problem: Low potency in cellular assay vs. biochemical Ki q1 Is α2δ subunit expressed in cells? start->q1 a1_no Low/No Target: Select a different cell model q1->a1_no No a1_yes Target is Present q1->a1_yes Yes q2 Is compound being removed by efflux pumps (e.g., P-gp)? a1_yes->q2 a2_yes Test with Efflux Pump Inhibitor (e.g., Verapamil) q2->a2_yes Possibly a2_no Efflux Unlikely q2->a2_no No q3 Is compound stable in cell culture media? a2_no->q3 a3_no Assess Compound Stability (e.g., by LC-MS) Prepare fresh solutions q3->a3_no No a3_yes Consider other off-target suppressive effects q3->a3_yes Yes

Caption: Troubleshooting decision tree for low cellular potency.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound experiment?

  • Positive Control: A well-characterized α2δ ligand like pregabalin or gabapentin should be used to confirm that the cellular system responds to this class of compounds[3].

  • Negative Control (Vehicle): The vehicle in which this compound is dissolved (e.g., DMSO, PBS) must be run in parallel at the same final concentration to control for solvent effects.

  • Negative Control (Inactive Analog): If available, a structurally similar but biologically inactive analog of this compound is the ideal control to ensure the observed phenotype is not due to non-specific compound properties.

Q2: How can I confirm the on-target activity of this compound in my specific cell line? The most direct way is to measure its effect on voltage-gated calcium channel activity. Whole-cell patch-clamp electrophysiology is the gold standard for quantifying the inhibition of calcium currents. Alternatively, calcium imaging assays using fluorescent indicators can provide a higher-throughput method to assess the inhibition of depolarization-induced calcium influx.

Q3: Why did this compound not show efficacy in clinical trials for Irritable Bowel Syndrome (IBS)? A large, multi-center clinical trial investigating this compound for IBS found that it did not provide a statistically significant improvement in abdominal pain or other IBS symptoms compared to placebo[4][5]. This highlights that potent biochemical activity does not always translate to clinical efficacy, and underscores the complexity of conditions like IBS.

Q4: Can off-target effects ever be beneficial? While this guide focuses on troubleshooting undesirable off-target effects, it is worth noting that polypharmacology (the ability of a drug to interact with multiple targets) can sometimes be beneficial. However, any such effects must be intentionally identified and characterized. Unidentified off-target activity confounds data interpretation and can lead to incorrect conclusions about the function of the primary target.

References

Addressing solubility issues with PD-217014 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PD-217014 in experimental buffers. The following information is designed for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a gamma-aminobutyric acid (GABA) analog.[1] It acts as a potent ligand for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1] This interaction is key to its function as a visceral analgesic.[1] Clinical trials have investigated its efficacy in treating conditions like irritable bowel syndrome (IBS).[2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?

This is a common issue for compounds with low aqueous solubility.[4] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock solution is diluted into an aqueous buffer (like PBS or cell culture media), the polarity of the overall solution increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water content environment.[4]

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

To avoid cellular toxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[4][5] It is crucial to prepare a dilution scheme that respects this limit while maintaining the solubility of this compound.[4]

Troubleshooting Guide: Solubility Issues with this compound

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffers

If you observe precipitation after diluting your DMSO stock of this compound into an aqueous buffer, follow these troubleshooting steps:

Initial Steps:

  • Visual Inspection: Carefully check your solution for any signs of cloudiness, particulates, or a film.[6] Viewing the solution against a dark background can help.

  • Optimize DMSO Concentration: Instead of a single large dilution, try a serial dilution. Prepare intermediate dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[4]

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around.[4]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[4]

If Precipitation Persists:

  • Gentle Warming: Gently warm the solution to 37°C. This can sometimes help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[4]

  • Sonication: Use a water bath sonicator for 5-10 minutes to help break up precipitate particles and aid in redissolving the compound.[4][7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH is often beneficial.[4][5][7]

Experimental Protocols & Methodologies

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the volume of high-purity, anhydrous DMSO needed to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of DMSO to the vial containing the compound.[4][7]

  • Dissolution: Tightly cap the vial and vortex the solution for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[7]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]

Protocol for Enhancing Aqueous Solubility using Co-solvents and Excipients

For challenging solubility issues, consider using co-solvents or other excipients.

Table 1: Common Solvents and Formulation Excipients

ClassAgentProperties & Use Cases
Organic Solvents Dimethyl Sulfoxide (DMSO)Universal solvent for high-concentration stocks. Use anhydrous grade.[7]
N-Methyl-2-pyrrolidone (NMP)Alternative to DMSO, may offer different solubility characteristics.[7]
Surfactants Tween® 80, Pluronic® F-68Low concentrations (0.01-0.1%) of these non-ionic surfactants can help maintain compounds in solution.[5][7]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes with hydrophobic molecules, creating a more water-soluble formulation.[6][7]

Methodology for Using HPβCD:

  • Prepare HPβCD Solution: Create a stock solution of HPβCD (e.g., 10% w/v) in your desired aqueous buffer. Gentle warming and stirring may be necessary for complete dissolution.[6]

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.[6]

  • Complexation: While vigorously stirring the HPβCD solution, add the this compound stock solution dropwise. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point, but this may require optimization.[6]

  • Clarification: The resulting solution should be clear. If any precipitation is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove undissolved material.[6]

Visualizations

Mechanism of Action of this compound

Mechanism of Action of this compound PD217014 This compound Alpha2Delta α2δ Subunit of Voltage-Gated Ca²⁺ Channel PD217014->Alpha2Delta Binds to CaChannel Ca²⁺ Channel Influx Alpha2Delta->CaChannel Modulates NeuronalExc Reduced Neuronal Hyperexcitability CaChannel->NeuronalExc Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting Workflow for this compound Precipitation Start Start: Precipitate observed after diluting this compound stock CheckDilution Check Dilution Technique: - Add stock to buffer? - Mix rapidly? Start->CheckDilution PrecipitatePersists1 Precipitate Persists? CheckDilution->PrecipitatePersists1 GentleMethods Apply Gentle Methods: - Warm to 37°C - Sonicate PrecipitatePersists1->GentleMethods Yes Success Solution is Clear: Proceed with Experiment PrecipitatePersists1->Success No PrecipitatePersists2 Precipitate Persists? GentleMethods->PrecipitatePersists2 AdvancedMethods Use Formulation Aids: - Adjust pH - Add Surfactants (Tween® 80) - Use Cyclodextrins (HPβCD) PrecipitatePersists2->AdvancedMethods Yes PrecipitatePersists2->Success No AdvancedMethods->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

How to mitigate PD-217014-induced dizziness in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "PD-217014" is a hypothetical agent for the purpose of this guide. The following information is based on established principles of preclinical research and is intended to serve as a template for mitigating drug-induced dizziness in animal models.

Troubleshooting Guide: this compound-Induced Dizziness

This guide provides direct answers to common issues encountered during in-vivo studies with this compound.

Question Answer
My animal models are exhibiting signs of dizziness (e.g., ataxia, circling, head tilting) immediately after administration of this compound. What should I do? 1. Ensure Animal Safety: Immediately ensure the animal is in a safe enclosure to prevent injury from falls or collisions. Provide easy access to food and water on the cage floor. 2. Record Observations: Document the onset, duration, and severity of the symptoms. Note the dose and route of administration. 3. Consider Dose Reduction: For subsequent experiments, consider reducing the dose of this compound to determine if the effect is dose-dependent.
How can I differentiate between dizziness and general sedation in my animal models? Utilize a combination of behavioral assays. A rotarod test can specifically assess motor coordination and balance, which are directly affected by dizziness. An open field test can measure general locomotor activity; a significant reduction in movement without a corresponding deficit in the rotarod test may suggest sedation rather than dizziness.
I have reduced the dose of this compound, but dizziness is still observed at therapeutically relevant concentrations. What is the next step? Explore co-administration with a mitigating agent. The choice of agent will depend on the hypothesized mechanism of action of this compound. For instance, if off-target effects on histamine or dopamine receptors are suspected, a selective antagonist for those receptors could be tested.
Could the vehicle used for this compound be causing the observed dizziness? Yes, this is a possibility. Always run a vehicle-only control group to rule out any effects of the vehicle. If the vehicle group shows signs of dizziness, a different, more inert vehicle should be selected and tested.

Frequently Asked Questions (FAQs)

Question Answer
What are the potential mechanisms by which this compound could be inducing dizziness? Dizziness, or vestibular dysfunction, can be induced by a variety of mechanisms, including: • Off-target Receptor Binding: this compound may be interacting with receptors in the central nervous system that regulate balance and spatial orientation, such as histamine (H1), dopamine (D2), or muscarinic acetylcholine receptors. • Ion Channel Modulation: The compound could be affecting ion channels in the inner ear or cerebellum that are critical for vestibular signaling. • Neurotransmitter Imbalance: this compound might be altering the release or reuptake of neurotransmitters involved in the vestibular system.
How can I investigate the underlying mechanism of this compound-induced dizziness? A multi-pronged approach is recommended: 1. Receptor Profiling: Conduct a broad in-vitro receptor binding assay to identify potential off-target interactions of this compound. 2. In-Vivo Antagonist Studies: If receptor profiling identifies potential off-targets, conduct in-vivo studies where a selective antagonist for the suspected off-target receptor is administered prior to this compound to see if it mitigates the dizziness.
What are the best practices for designing a study to test a mitigating agent for this compound-induced dizziness? A well-designed study should include the following groups: 1. Vehicle Control 2. This compound alone 3. Mitigating Agent alone 4. Mitigating Agent + this compound The primary endpoint should be a quantitative measure of motor coordination, such as time on a rotarod or a balance beam test.

Quantitative Data Summary

Table 1: Dose-Response Relationship of this compound and Dizziness Incidence in a Rodent Model

Dose of this compound (mg/kg)Number of AnimalsIncidence of Dizziness (%)Mean Time on Rotarod (seconds)
Vehicle Control100180 ± 15
11010165 ± 20
51040110 ± 25
10108060 ± 30
201010025 ± 15

Table 2: Effect of Co-administration of a Mitigating Agent (MA-1) on this compound-Induced Dizziness

Treatment GroupNumber of AnimalsIncidence of Dizziness (%)Mean Time on Rotarod (seconds)
Vehicle Control100182 ± 18
This compound (10 mg/kg)108065 ± 28
MA-1 (5 mg/kg)100178 ± 22
MA-1 (5 mg/kg) + this compound (10 mg/kg)1020145 ± 35

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

  • Apparatus: An automated rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training:

    • Place the animal on the stationary rod.

    • Begin rotation at a low speed (e.g., 4 RPM).

    • Train the animals for three trials per day for two consecutive days. A trial ends when the animal falls off the rod or after a predetermined cutoff time (e.g., 180 seconds).

  • Testing:

    • On the test day, administer the vehicle, this compound, and/or the mitigating agent.

    • At the time of peak effect of this compound, place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform three trials per animal, with a rest period of at least 15 minutes between trials.

Protocol 2: Open Field Test for Locomotor Activity

  • Apparatus: A square arena with high walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software).

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Procedure:

    • Administer the test compounds.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 15 minutes).

    • The tracking system will record parameters such as total distance traveled, average velocity, and time spent in the center versus the periphery of the arena.

  • Analysis: Compare the locomotor parameters between the different treatment groups. A significant decrease in distance traveled and velocity may indicate sedation.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound-Induced Dizziness PD217014 This compound H1R Histamine H1 Receptor (Off-Target) PD217014->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Neuron Vestibular Neuron Ca->Neuron PKC->Neuron Altered_Firing Altered Neuronal Firing Neuron->Altered_Firing Dizziness Dizziness/Ataxia Altered_Firing->Dizziness G cluster_1 Experimental Workflow for Assessing Mitigation Strategies Start Start: Observe Dizziness Dose_Response Conduct Dose-Response Study (Rotarod Test) Start->Dose_Response Determine_ED50 Determine ED50 for Dizziness Dose_Response->Determine_ED50 Hypothesize Hypothesize Mechanism (e.g., H1 Receptor Off-Target) Determine_ED50->Hypothesize Select_MA Select Mitigating Agent (MA) (e.g., H1 Antagonist) Hypothesize->Select_MA CoAdmin_Study Conduct Co-Administration Study Select_MA->CoAdmin_Study Data_Analysis Analyze Rotarod & Locomotor Data CoAdmin_Study->Data_Analysis Conclusion Conclusion on Mitigation Data_Analysis->Conclusion G cluster_2 Troubleshooting Decision Tree Dizziness_Observed Dizziness Observed? Vehicle_Control Dizziness in Vehicle Control? Dizziness_Observed->Vehicle_Control Dose_Dependent Is Effect Dose-Dependent? Vehicle_Control->Dose_Dependent No Action_Check_Vehicle Action: Check Vehicle Formulation Vehicle_Control->Action_Check_Vehicle Yes Therapeutic_Dose Dizziness at Therapeutic Dose? Dose_Dependent->Therapeutic_Dose No Action_Reduce_Dose Action: Reduce this compound Dose Dose_Dependent->Action_Reduce_Dose Yes Action_Proceed_Dose Proceed with Current Dose Therapeutic_Dose->Action_Proceed_Dose No Action_Mitigation_Strategy Action: Develop Mitigation Strategy (Co-administration) Therapeutic_Dose->Action_Mitigation_Strategy Yes End End Troubleshooting Action_Check_Vehicle->End Action_Reduce_Dose->End Action_Proceed_Dose->End Action_Mitigation_Strategy->End

Inconsistent results in PD-217014 studies and potential causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PD-217014, focusing on the inconsistent results observed between preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary inconsistency observed in this compound studies?

A1: The primary inconsistency with this compound lies in its conflicting efficacy data between preclinical animal models and human clinical trials for Irritable Bowel Syndrome (IBS). Preclinical studies in rat models of visceral hypersensitivity demonstrated that this compound has potent anti-hyperalgesic (pain-reducing) effects.[1][2][3] However, a large, multi-center, dose-ranging Phase 2 clinical trial in patients with IBS found that this compound was no more effective than a placebo in relieving abdominal pain.[4][5][6][7]

Q2: What is the established mechanism of action for this compound?

A2: this compound is a GABA analog that acts as a potent α2δ ligand.[1][2][3] It binds to the α2δ subunit of voltage-gated calcium channels.[1][2][3] This binding is thought to reduce the influx of calcium into nerve terminals, which in turn suppresses the release of excitatory neurotransmitters involved in pain signaling.[3]

Q3: Were there any safety concerns with this compound in the clinical trial?

A3: No, the clinical trial data indicates that this compound was generally well-tolerated. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups.[4][6][7] The most common adverse events reported included headache, vertigo, dizziness, fatigue, abdominal pain, and nasopharyngitis.[4]

Troubleshooting Guide for Inconsistent Results

This guide addresses potential reasons for the discrepancy between preclinical and clinical findings for α2δ ligands like this compound.

Issue: Promising preclinical efficacy in visceral pain models is not translating to human IBS clinical trials.

Potential Cause 1: Differences in Pathophysiology

  • Rationale: Animal models, such as the trinitrobenzene sulfonic acid (TNBS)-induced visceral hypersensitivity model used for this compound, primarily simulate a peripheral inflammatory state leading to hypersensitivity.[1][2][3] Human IBS is a more complex disorder with multifactorial pathophysiology, including central nervous system sensitization, gut-brain axis dysregulation, and psychological comorbidities (like anxiety), which are not fully captured by the animal model.[6][7][8]

  • Troubleshooting Steps:

    • Re-evaluate the Animal Model: Assess whether the chosen animal model is the most appropriate for the specific clinical indication. Consider models that incorporate aspects of central sensitization or psychological stress.

    • Stratify Patient Populations: In clinical trials, consider stratifying patients based on biomarkers or clinical phenotypes that may better align with the mechanism of action of the drug. For instance, patients with evidence of peripheral nerve hyperexcitability might be more responsive to an α2δ ligand.

Potential Cause 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Differences

  • Rationale: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can differ significantly between species. While this compound showed a clear correlation between blood concentration and analgesic effect in rats, the therapeutic window and optimal dosing in humans may not have been achieved in the clinical trial.[1][2]

  • Troubleshooting Steps:

    • Conduct Thorough Interspecies PK/PD Modeling: Before advancing to Phase 2, ensure robust modeling is performed to predict human efficacious exposures based on preclinical data.

    • Utilize Biomarkers in Early Phase Trials: Incorporate target engagement biomarkers in Phase 1 studies to confirm that the drug is interacting with its intended target (the α2δ subunit) at the doses being tested.

Potential Cause 3: Disparities in Efficacy Endpoints

  • Rationale: Pain assessment in animals relies on observing behavioral responses to stimuli (e.g., balloon distention of the colon).[3] In contrast, human trials rely on subjective patient-reported outcomes, such as "adequate relief of abdominal pain/discomfort," which can be influenced by a high placebo response rate and psychological factors.[4][6][7]

  • Troubleshooting Steps:

    • Refine Clinical Endpoints: Use more objective, quantitative endpoints in addition to subjective reports where possible. The clinical trial for this compound was designed before the FDA issued guidance on endpoints for IBS in 2012, which may have impacted the ability to detect a treatment effect.[8]

    • Manage Placebo Response: Implement strategies in clinical trial design to minimize the placebo effect, such as having a placebo run-in period.

Quantitative Data Summary

Table 1: Preclinical Binding Affinity and Efficacy of this compound

ParameterValueSpeciesAssayReference
Binding Affinity (Ki) 18 nmol/LPig[3H]-gabapentin binding assay[1][2][3]
IC50 45 nmol/LPig[3H]-gabapentin binding assay[3]
Effective Dose (p.o.) 30-60 mg/kgRatTNBS-induced visceral hypersensitivity[1][2][3]
Time to Max Efficacy 2 hours post-doseRatTNBS-induced visceral hypersensitivity[1][2][3]

Table 2: Clinical Trial Dosing and Primary Outcome for this compound in IBS

Treatment ArmDosePrimary EndpointOutcomeReference
This compound Group 1 150 mg b.d.Adequate relief of abdominal pain/discomfort for ≥50% of the treatment periodNo significant difference compared to placebo[4][6][7]
This compound Group 2 300 mg b.d.Adequate relief of abdominal pain/discomfort for ≥50% of the treatment periodNo significant difference compared to placebo[4][6][7]
Placebo Group Placebo b.d.Adequate relief of abdominal pain/discomfort for ≥50% of the treatment periodN/A[4][6][7]

Experimental Protocols

1. [3H]-Gabapentin Binding Assay (for Binding Affinity)

  • Objective: To determine the binding affinity of this compound to the α2δ subunit of voltage-gated calcium channels.

  • Methodology:

    • Membrane Preparation: A pig brain membrane preparation is used as the source of the α2δ subunit.

    • Competitive Binding: The assay is performed using Scintillation Proximity Assay (SPA). Membranes are incubated with a constant concentration of radiolabeled [3H]-gabapentin and varying concentrations of the test compound (this compound).

    • Detection: The amount of bound [3H]-gabapentin is measured using a scintillation counter.

    • Analysis: The concentration of this compound that inhibits 50% of [3H]-gabapentin binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[3]

2. TNBS-Induced Visceral Hypersensitivity Model (for Preclinical Efficacy)

  • Objective: To assess the analgesic effect of this compound on visceral pain in rats.

  • Methodology:

    • Induction of Hypersensitivity: Trinitrobenzene sulfonic acid (TNBS) is injected into the proximal colon of rats. This induces a local inflammation that leads to a decrease in the pain threshold in the distal colon after several days (typically day 7).

    • Drug Administration: this compound or vehicle is administered orally (p.o.) to the rats at specified doses.

    • Pain Threshold Measurement: At a set time after drug administration (e.g., 2 hours), a balloon is inserted into the distal colon and inflated. The pressure at which the rat exhibits behavioral signs of pain (e.g., abdominal licking, stretching) is recorded as the pain threshold.

    • Analysis: The pain thresholds of the drug-treated group are compared to the vehicle-treated control group to determine the anti-hyperalgesic effect.[3]

3. Phase 2 Clinical Trial in IBS (for Clinical Efficacy)

  • Objective: To evaluate the efficacy and safety of this compound for the treatment of abdominal pain in patients with IBS.

  • Methodology:

    • Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.

    • Participants: Patients diagnosed with IBS according to Rome II criteria.

    • Intervention: Participants are randomized to receive one of two doses of this compound (150 mg or 300 mg, twice daily) or a matching placebo for a duration of 4 weeks.

    • Primary Endpoint: The primary efficacy measure is the proportion of "responders," defined as patients who report adequate relief of their abdominal pain or discomfort for at least 50% of the 4-week treatment period.

    • Secondary Endpoints: Include changes from baseline in abdominal pain scores, bloating, stool frequency/consistency, and global assessment of IBS symptoms.[6][7]

Visualizations

G cluster_neuron Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Vesicle with Neurotransmitters (e.g., Glutamate, Substance P) VGCC->Vesicle Calcium influx triggers vesicle fusion a2d α2δ Subunit a2d->VGCC Modulates Receptor Postsynaptic Receptor Vesicle->Receptor Neurotransmitter Release (Inhibited) PD217014 This compound PD217014->a2d Binds to PainSignal Reduced Pain Signal Receptor->PainSignal Pain Signal Propagation (Reduced)

Caption: Mechanism of action of this compound on a presynaptic nerve terminal.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase TargetID Target ID (α2δ subunit) LeadOpt Lead Optimization (this compound) TargetID->LeadOpt AnimalModel Animal Model (Rat Visceral Hypersensitivity) LeadOpt->AnimalModel Efficacy Positive Efficacy Signal AnimalModel->Efficacy FailurePoint1 Potential Failure Point: Model does not represent human disease AnimalModel->FailurePoint1 Phase1 Phase 1 (Safety/Tolerability) Efficacy->Phase1 Transition to Human Trials FailurePoint3 Potential Failure Point: PK/PD differences between species Efficacy->FailurePoint3 Phase2 Phase 2 (Human IBS Trial) Phase1->Phase2 NoEfficacy Lack of Efficacy vs. Placebo Phase2->NoEfficacy FailurePoint2 Potential Failure Point: Endpoints not comparable (Behavior vs. PRO) Phase2->FailurePoint2

Caption: Drug development workflow highlighting potential points of translational failure.

G Start Inconsistent Result: Preclinical Efficacy Fails in Clinical Trial Q1 Is the animal model pathophysiologically relevant to the human disease? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were human efficacious exposures predicted correctly and achieved? A1_Yes->Q2 Sol1 Action: Develop and validate more representative models. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are preclinical and clinical endpoints comparable? A2_Yes->Q3 Sol2 Action: Refine interspecies PK/PD modeling; Use target engagement biomarkers. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Re-evaluate mechanism, target, and/or clinical indication. A3_Yes->Conclusion Sol3 Action: Incorporate more objective endpoints in clinical trials. A3_No->Sol3

Caption: Logical workflow for troubleshooting translational failure in drug development.

References

Technical Support Center: Enhancing Oral Bioavailability of PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of PD-217014. Given the limited publicly available physicochemical data for this compound, this guide incorporates information from its structural and mechanistic analogs, gabapentin and pregabalin, to inform a logical troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a gamma-aminobutyric acid (GABA) analog developed by Pfizer.[1][2] It is a potent ligand for the α2δ subunit of voltage-gated calcium channels.[1][2] This mechanism is shared with related compounds such as gabapentin and pregabalin.[3] By binding to the α2δ subunit, these ligands can modulate calcium influx, which in turn reduces the release of excitatory neurotransmitters.[3] While developed as a potentially more potent successor to gabapentin and pregabalin, its clinical development was not pursued due to a complex synthesis process.[2]

Q2: Is there any information on the oral bioavailability of this compound?

Q3: What are the known physicochemical properties of this compound?

Detailed experimental data on the physicochemical properties of this compound, such as its aqueous solubility, permeability, pKa, and LogP, are not publicly available. Its chemical formula is C10H17NO2 and its molar mass is 183.251 g/mol .[2]

Q4: What can be inferred from its analogs, gabapentin and pregabalin?

The physicochemical and pharmacokinetic properties of its analogs provide valuable insights:

  • Pregabalin: Is considered a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[6] It exhibits high oral bioavailability (≥90%) and linear pharmacokinetics, suggesting its absorption is not easily saturated.[7][8]

  • Gabapentin: In contrast, has dose-dependent and saturable oral absorption. Its bioavailability decreases as the dose increases, ranging from approximately 60% at 300 mg to 27% at 1600 mg.[9] This is attributed to its reliance on a low-capacity active transporter (L-amino acid transporter, LAT2) in the small intestine.[9][10]

Given that this compound is a GABA analog, it is plausible that its absorption is also mediated by amino acid transporters. If it relies on a low-capacity transporter system similar to gabapentin, it may face challenges with saturable absorption and dose-dependent bioavailability.

Troubleshooting Guide for Low Oral Bioavailability of this compound

This guide provides a systematic approach to identifying and addressing potential causes of low oral bioavailability for this compound.

Initial Assessment: Characterizing the Problem

If you are observing lower than expected oral bioavailability, the first step is to determine the underlying cause. The two primary factors limiting oral absorption are poor solubility and low permeability.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of this compound Analogs

PropertyGabapentinPregabalinThis compound
Molar Mass 171.24 g/mol [11]159.23 g/mol [7]183.251 g/mol [2]
Aqueous Solubility Freely soluble>30 mg/mL (pH 1-13)[6]Data not available
Permeability Low (saturable active transport)[9]High[6]Data not available
BCS Class Likely Class III (High Solubility, Low Permeability)Class I (High Solubility, High Permeability)[6]Data not available
Oral Bioavailability 27-60% (dose-dependent)[9]≥90%[7][8]Data not available
Absorption Mechanism Saturable via LAT2[9]Active transport (e.g., LAT1)[8]Likely active transport
Issue 1: Poor Aqueous Solubility

Even though its analogs are soluble, it is crucial to experimentally determine the solubility of this compound. If poor solubility is identified as a contributing factor to low bioavailability, consider the following strategies.

Table 2: Formulation Strategies to Address Poor Solubility

StrategyDescriptionKey Advantages
Particle Size Reduction Increasing the surface area of the drug powder through techniques like micronization or nanomilling.[6][7]Enhances dissolution rate.[7]
Salt Formation Forming a salt of the parent compound to improve solubility and dissolution rate.[9]Can significantly increase aqueous solubility.
Amorphous Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[6]Prevents crystallization and maintains a higher energy state for improved dissolution.[6]
Lipid-Based Formulations Dissolving the drug in lipid excipients, such as self-emulsifying drug delivery systems (SEDDS).Can improve solubilization and facilitate lymphatic absorption.[11]
  • Equilibrium Solubility: Determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) at 37°C.

  • Dissolution Testing: Perform in vitro dissolution studies using a standard apparatus (e.g., USP Apparatus II) with the formulated drug product in various dissolution media.

Issue 2: Low Intestinal Permeability

Given the transport mechanism of its analogs, it is possible that this compound has low passive permeability and relies on active transport. If the transport system becomes saturated, bioavailability will be limited.

Table 3: Strategies to Address Low Permeability

StrategyDescriptionKey Advantages
Permeation Enhancers Using excipients that reversibly alter the permeability of the intestinal membrane.Can increase the absorption of poorly permeable drugs.
Prodrug Approach Modifying the chemical structure of the drug to create a more permeable prodrug that is converted to the active form in vivo.[3] The development of gabapentin enacarbil is a prime example.[12]Can utilize different, higher-capacity transporters to bypass saturable absorption.[12]
Targeted Delivery Systems Formulating the drug in systems that target specific regions of the intestine with higher permeability or transporter expression.May enhance absorption by delivering the drug to optimal sites.
  • Caco-2 Cell Permeability Assay: Use this in vitro model of the intestinal epithelium to assess the bidirectional permeability of this compound. This can help determine if it is a substrate for efflux transporters.

  • In Situ Intestinal Perfusion (Rat Model): This in vivo technique can provide a more accurate measure of intestinal permeability and identify regions of maximal absorption.

Visualizations

Signaling Pathway

PD-217014_Mechanism_of_Action PD217014 This compound Alpha2Delta α2δ Subunit of Voltage-Gated Ca2+ Channel PD217014->Alpha2Delta Binds to CaChannel Voltage-Gated Ca2+ Channel Alpha2Delta->CaChannel Modulates CaInflux Ca2+ Influx CaChannel->CaInflux Inhibits Neurotransmitter Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) CaInflux->Neurotransmitter Reduces NeuronalExcitability Decreased Neuronal Excitability Neurotransmitter->NeuronalExcitability Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

References

Avoiding experimental artifacts when using PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PD-217014 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users avoid common experimental artifacts and address specific issues that may arise during their research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent GABA analog that acts as a ligand for the α2δ subunit of voltage-gated calcium channels.[1][2] By binding to this subunit, it is thought to modulate calcium influx, which in turn can affect neurotransmitter release. This mechanism is similar to that of other α2δ ligands like gabapentin and pregabalin.[3]

Q2: What are the known off-target effects or experimental artifacts associated with this compound?

A2: Specific off-target effects for this compound are not well-documented in publicly available literature, likely due to its discontinued development. However, based on the known class effects of α2δ ligands (gabapentinoids), researchers should be aware of potential central nervous system (CNS) effects that could manifest as experimental artifacts. These may include sedation, dizziness, or ataxia in animal models, which could influence behavioral readouts.[4][5][6] It is crucial to include appropriate control groups to account for these potential confounding effects.

Q3: How can I minimize variability in my in vitro binding assays with this compound?

A3: To ensure reproducibility in radioligand binding assays, it is important to meticulously control several factors. These include ensuring the quality and consistency of your reagents, particularly the radioligand and cell membrane preparations.[7][8] Maintaining a stable temperature and pH during incubation is also critical. Additionally, the method used to separate bound from free ligand (e.g., filtration or centrifugation) should be optimized and consistently applied.

Q4: What are some common pitfalls to avoid when conducting in vivo pain studies with this compound?

A4: In behavioral pain models, such as the visceral hypersensitivity model, it is important to properly habituate the animals to the testing environment to reduce stress-induced analgesia.[9][10] The method of administration and vehicle choice should be consistent across all experimental groups. Observer bias can be a significant factor, so blinding the experimenter to the treatment conditions is highly recommended.[11] Furthermore, monitoring for potential sedative effects of this compound is crucial, as this could be misinterpreted as an analgesic effect.

Troubleshooting Guides

In Vitro Experiments: Radioligand Binding Assay
Problem Potential Cause Recommended Solution
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing.1. Titrate the radioligand to the lowest concentration that provides a robust signal.2. Optimize blocking agents (e.g., BSA, pre-incubation with unlabeled ligand).3. Increase the number and volume of washes.
Low specific binding 1. Degraded radioligand or receptor preparation.2. Suboptimal assay conditions (pH, temperature, incubation time).3. Incorrect filter type for filtration assays.1. Use fresh or properly stored reagents. Aliquot reagents to avoid multiple freeze-thaw cycles.2. Systematically vary assay parameters to find the optimal conditions.3. Ensure the filter material has low non-specific binding for your ligand and receptor.
High variability between replicates 1. Inconsistent pipetting.2. Temperature gradients across the incubation plate.3. Incomplete mixing of reagents.1. Calibrate pipettes regularly and use consistent technique.2. Ensure uniform temperature during incubation.3. Thoroughly mix all solutions before and during plating.
In Vivo Experiments: Visceral Hypersensitivity Model
Problem Potential Cause Recommended Solution
High baseline variability in pain response 1. Inconsistent induction of colitis (e.g., TNBS administration).2. Animal stress during handling and testing.3. Genetic variability within the animal colony.1. Standardize the procedure for TNBS administration, including volume and concentration.2. Handle animals gently and allow for adequate acclimatization to the testing apparatus.3. Use animals from a reliable and genetically consistent supplier.
Apparent lack of drug efficacy 1. Inappropriate dose or route of administration.2. Timing of behavioral testing does not coincide with peak drug concentration.3. Sedative effects of the drug are masking the analgesic response.1. Perform a dose-response study to determine the optimal dose. Ensure the chosen route of administration is appropriate for the vehicle.2. Conduct a time-course study to identify the time of maximal effect.[1]3. Include a control group to assess for motor impairment (e.g., rotarod test).
Placebo group shows significant analgesia 1. Stress-induced analgesia from handling or the testing procedure itself.2. Habituation to the noxious stimulus.1. Ensure thorough habituation of the animals to the experimental setup before starting the experiment.2. Randomize the order of testing to avoid order effects.

Quantitative Data

Table 1: Binding Affinity of this compound

Parameter Value Assay Reference
Ki18 nmol/L[3H]-gabapentin binding to α2δ subunit[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

Dose (p.o.) Effect Time to Max Effect Reference
30 mg/kgSignificant inhibition of visceral hypersensitivity2 hours[1]
60 mg/kgPlateau level of anti-hyperalgesic effect2 hours[1]

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit

This protocol is a general guideline based on standard procedures for [3H]-gabapentin binding assays.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation, [3H]-gabapentin (at a concentration near its Kd), and varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of unlabeled gabapentin).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

TNBS-Induced Visceral Hypersensitivity in Rats

This protocol is based on the methodology described in studies evaluating this compound.[12][13][14]

  • Induction of Colitis:

    • Anesthetize male Sprague-Dawley rats.

    • Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter inserted through the anus.

    • Administer a vehicle control (ethanol or saline) to a separate group of animals.

    • Allow the animals to recover for a period of time (e.g., 7 days) for visceral hypersensitivity to develop.

  • Assessment of Visceral Hypersensitivity:

    • Habituate the rats to the testing apparatus (e.g., small hammocks).

    • Insert a balloon catheter into the distal colon.

    • Administer this compound or vehicle orally at the desired dose and time point before testing.

    • Measure the visceromotor response (VMR), typically by quantifying the abdominal muscle contractions in response to graded pressures of colorectal distension.

    • The pain threshold is defined as the pressure at which a clear and sustained abdominal contraction is observed.

  • Data Analysis:

    • Compare the pain thresholds or VMR scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

    • A significant increase in the pain threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PD217014 This compound alpha2delta α2δ subunit PD217014->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx alpha2delta->VGCC Modulates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Leads to Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization TNBS_Induction TNBS-induced Colitis Animal_Acclimatization->TNBS_Induction Drug_Administration Drug Administration (p.o.) TNBS_Induction->Drug_Administration Drug_Preparation This compound Formulation Drug_Preparation->Drug_Administration Behavioral_Testing Visceral Hypersensitivity Assessment Drug_Administration->Behavioral_Testing Data_Collection Data Collection (VMR) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Unexpected Result Check_Controls Review Control Groups (Vehicle, Naive) Start->Check_Controls Check_Protocol Verify Experimental Protocol Adherence Start->Check_Protocol Identify_Artifact Identify Potential Artifact (e.g., Sedation, Assay Variability) Check_Controls->Identify_Artifact Check_Protocol->Identify_Artifact Check_Reagents Assess Reagent Quality and Preparation Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Check_Equipment Calibrate and Validate Equipment Check_Equipment->Isolate_Variable Identify_Artifact->Check_Reagents Identify_Artifact->Check_Equipment Optimize_Protocol Optimize Protocol (e.g., Dose, Timing, Assay Conditions) Isolate_Variable->Optimize_Protocol Solution Refined Experiment Optimize_Protocol->Solution

References

Best practices for storing and handling PD-217014 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling PD-217014 powder. The following information is intended for researchers, scientists, and drug development professionals. Please note that this compound is a hypothetical compound for the purposes of this guide, and the data presented is illustrative. Always refer to the specific product information and Safety Data Sheet (SDS) provided with your compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

For optimal stability, this compound powder should be stored under specific conditions to prevent degradation. Long-term and short-term storage recommendations are summarized below.

Storage ConditionTemperatureAtmosphereLight Exposure
Long-Term Storage (≥ 1 month) -20°CInert (Argon or Nitrogen)Protect from light (amber vial)
Short-Term Storage (< 1 month) 4°CDesiccatedProtect from light (amber vial)

Q2: What is the recommended solvent for reconstituting this compound powder?

This compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment.

SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for stock solutions.
Ethanol ≥ 25 mg/mLSuitable for some biological assays.
Methanol ≥ 10 mg/mLCan be used for analytical purposes.
PBS (pH 7.4) < 1 mg/mLNot recommended for stock solutions.

Q3: How can I prepare a stock solution of this compound?

A detailed protocol for preparing a 10 mM stock solution in DMSO is provided below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol - assumed for calculation)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Weighing: Weigh out 4.51 mg of this compound powder and transfer it to a sterile amber vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) for 5-10 minutes can aid in dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: The this compound powder appears clumpy or discolored.

  • Possible Cause: The compound may have absorbed moisture or degraded due to improper storage.

  • Solution: Do not use the powder. Contact technical support for a replacement. To prevent this, always ensure the vial is tightly sealed and stored under the recommended desiccated and temperature-controlled conditions.

Issue 2: The reconstituted stock solution is cloudy or contains precipitates.

  • Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the compound may have precipitated out of solution during storage.

  • Solution:

    • Gently warm the solution to 37°C for 10-15 minutes and vortex to see if the precipitate redissolves.

    • If precipitation persists, centrifuge the solution to pellet the precipitate and use the clear supernatant. Note the potential for a lower effective concentration.

    • For future preparations, consider using a slightly larger volume of solvent.

Logical Flow for Troubleshooting Solution Clarity:

G start Cloudy Stock Solution warm Warm solution to 37°C and vortex start->warm check1 Does precipitate redissolve? warm->check1 use_solution Solution is ready for use. Store properly. check1->use_solution Yes centrifuge Centrifuge to pellet precipitate check1->centrifuge No use_supernatant Use clear supernatant. Note potential concentration change. centrifuge->use_supernatant future Consider using more solvent in future preps. use_supernatant->future

Caption: Troubleshooting workflow for a cloudy stock solution.

Signaling Pathway Context

This compound is a hypothetical inhibitor of the hypothetical Kinase-X within the MAPK signaling cascade. Understanding its theoretical placement in this pathway is crucial for experimental design.

Diagram of MAPK Signaling Pathway with this compound Inhibition:

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase-X MEK->KinaseX ERK ERK KinaseX->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PD217014 This compound PD217014->KinaseX

Caption: Hypothetical inhibition of Kinase-X by this compound.

Validation & Comparative

PD-217014 and Pregabalin in Neuropathic Pain: A Comparative Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of PD-217014 and the established neuropathic pain therapeutic, pregabalin, reveals a significant gap in publicly available preclinical data. While pregabalin has been extensively studied in a variety of neuropathic pain models, data for this compound in this specific context is notably absent from the current scientific literature. This guide provides a comprehensive overview of the available experimental data for both compounds, highlighting the distinct mechanisms of action and summarizing their pharmacological profiles based on existing research.

Executive Summary

Pregabalin is a well-characterized α2δ ligand that has demonstrated efficacy in multiple preclinical models of neuropathic pain, translating to its widespread clinical use. Its mechanism of action involves the modulation of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters. In contrast, this compound is also a potent α2δ ligand, identified as a potential successor to gabapentin and pregabalin. However, its evaluation in neuropathic pain models has not been reported in peer-reviewed publications. The only available preclinical data for this compound is in a model of visceral hypersensitivity, while a clinical trial in Irritable Bowel Syndrome (IBS) did not show efficacy. Therefore, a direct, data-driven comparison of their performance in neuropathic pain models is not currently possible.

Mechanism of Action

Both this compound and pregabalin are analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and share a common molecular target: the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] Binding to this subunit reduces the influx of calcium into presynaptic nerve terminals. This, in turn, curtails the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are implicated in the sensitization of pain pathways.[3][4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx a2d α2δ Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Receptor Neurotransmitter Receptors Vesicle->Receptor Neurotransmitter Release (Reduced) Ca_ion->Vesicle Triggers Fusion Compound This compound / Pregabalin Compound->a2d Binds to Signal Pain Signal Propagation Receptor->Signal Activates

Signaling pathway of α2δ ligands.

Preclinical Efficacy in Neuropathic Pain Models

A direct comparison of the preclinical efficacy of this compound and pregabalin in neuropathic pain is hampered by the lack of published studies on this compound in relevant models such as spinal nerve ligation (SNL) or chronic constriction injury (CCI).

This compound

The primary available preclinical data for this compound comes from a study in a rat model of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS). In this model, oral administration of this compound demonstrated a dose-dependent anti-hyperalgesic effect.[1][2]

Compound Animal Model Key Findings Reference
This compoundTNBS-induced visceral hypersensitivity in ratsDose-dependent inhibition of visceral hypersensitivity. Maximal efficacy observed 2 hours post-dosing.[1][2]
Pregabalin

Pregabalin has been extensively evaluated in a wide range of animal models of neuropathic pain, consistently demonstrating its ability to alleviate pain-related behaviors.

Compound Animal Model Key Findings Reference
PregabalinSpinal Nerve Ligation (SNL) in ratsDose-dependent reversal of mechanical allodynia.[5]
PregabalinChronic Constriction Injury (CCI) in ratsAttenuation of both mechanical allodynia and thermal hyperalgesia.[4]
PregabalinStreptozotocin (STZ)-induced diabetic neuropathy in ratsReversal of static and dynamic mechanical allodynia.[6]
PregabalinChemotherapy-induced neuropathic painAlleviation of pain behaviors.[7]

Experimental Protocols

To provide context for the data presented, this section outlines the typical methodologies used in the preclinical assessment of compounds for neuropathic pain.

Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used surgical model to induce neuropathic pain. The procedure involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rodents.[8] This injury leads to the development of long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the damaged nerve.

cluster_workflow Experimental Workflow for SNL Model A Animal Acclimatization B Baseline Behavioral Testing (e.g., von Frey test) A->B C Spinal Nerve Ligation Surgery B->C D Post-operative Recovery C->D E Confirmation of Neuropathic Pain D->E F Drug Administration (this compound or Pregabalin) E->F G Post-treatment Behavioral Testing F->G H Data Analysis G->H

Workflow for the Spinal Nerve Ligation model.

Behavioral Assays:

  • Mechanical Allodynia: Typically assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of mechanical sensitivity.

  • Thermal Hyperalgesia: Often measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the paw. The latency to paw withdrawal is recorded.

TNBS-Induced Visceral Hypersensitivity Model

This model is used to study visceral pain. An intracolonic injection of TNBS induces a localized inflammation of the colon, leading to visceral hypersensitivity. This is typically assessed by measuring the animal's response to colorectal distension with a balloon catheter.

Conclusion and Future Directions

The available evidence strongly supports the efficacy of pregabalin in treating neuropathic pain, underpinned by a clear mechanism of action and extensive preclinical data. This compound, while a potent ligand for the same target, lacks the necessary preclinical data in established neuropathic pain models to draw any meaningful comparison with pregabalin.

For a comprehensive evaluation of this compound's potential in neuropathic pain, further research is imperative. Direct, head-to-head studies comparing this compound and pregabalin in models such as SNL and CCI are necessary to determine its relative efficacy and therapeutic potential. Such studies would need to assess standard endpoints like mechanical allodynia and thermal hyperalgesia to provide a robust comparison. Until such data becomes available, pregabalin remains the benchmark compound with a proven preclinical track record in the field of neuropathic pain.

References

A Comparative Analysis of PD-217014 and Gabapentin in Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of two α2δ ligands: the investigational drug PD-217014 and the established therapeutic, gabapentin. Both compounds target the α2δ subunit of voltage-gated calcium channels, a key mechanism in the treatment of neuropathic pain. This document synthesizes available preclinical and clinical data to offer a comparative overview of their binding affinities, mechanisms of action, and therapeutic effects.

Mechanism of Action: A Shared Target

Both this compound and gabapentin exert their effects by binding to the α2δ auxiliary subunit of voltage-gated calcium channels.[1][2][3] This binding is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters such as glutamate.[4][5][6] While both drugs share this primary mechanism, their binding affinities and potential downstream effects may differ.

Gabapentin has been shown to bind to the α2δ-1 and α2δ-2 subunits.[3][4][7] The binding to the α2δ-1 subunit is considered crucial for its analgesic and anticonvulsant properties.[8] this compound is also a potent α2δ ligand, developed as a potential successor to gabapentin and pregabalin.[9]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion a2d α2δ subunit a2d->VGCC Modulates Drug This compound or Gabapentin Drug->a2d Binds to Receptor Glutamate Receptor Signal Pain Signal Transmission Receptor->Signal Initiates

Figure 1. Simplified signaling pathway of this compound and gabapentin. Both drugs bind to the α2δ subunit of voltage-gated calcium channels on the presynaptic neuron, which modulates calcium influx and reduces the release of the excitatory neurotransmitter glutamate into the synaptic cleft. This ultimately dampens pain signal transmission at the postsynaptic neuron.

Comparative Efficacy: Preclinical and Clinical Data

Direct comparative clinical trials between this compound and gabapentin in neuropathic pain are not yet available. However, by examining their performance in respective studies, we can draw some initial comparisons.

Binding Affinity

A key determinant of a drug's potency is its binding affinity for its target. In vitro studies have quantified the binding affinities of both this compound and gabapentin to the α2δ subunit.

CompoundTarget SubunitBinding Affinity (Ki/Kd)
This compound α2δKi = 18 nmol/l[2][10]
Gabapentin α2δ-1Kd = 59 nM[3][7]
α2δ-2Kd = 153 nM[3][7]
Table 1. Binding affinities of this compound and gabapentin to the α2δ subunit.

Note: Ki (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity; lower values indicate higher affinity.

Preclinical Efficacy of this compound

An in vivo study investigated the effect of this compound on visceral hypersensitivity in a rat model.

Treatment GroupDose (mg/kg, p.o.)Nociceptive Threshold (mmHg)% Inhibition of Hypersensitivity
Sham-22.5 ± 1.0-
TNBS + Vehicle-12.5 ± 0.8-
TNBS + this compound1015.8 ± 1.233%
3018.2 ± 1.157%
6020.5 ± 1.380%
10020.8 ± 1.483%
Table 2. Effect of oral administration of this compound on visceral hypersensitivity induced by TNBS in rats. Data are presented as mean ± S.E.M. *p < 0.05 compared with vehicle-treated group. Adapted from Ohashi et al., 2008.
Clinical Efficacy of Gabapentin in Neuropathic Pain

Gabapentin has demonstrated efficacy in multiple randomized controlled trials for various neuropathic pain conditions.

ConditionDosage (mg/day)OutcomeResult
Postherpetic Neuralgia≥ 1200≥50% pain relief32% (Gabapentin) vs. 17% (Placebo)[11]
≥30% pain relief46% (Gabapentin) vs. 25% (Placebo)[11]
Painful Diabetic Neuropathy≥ 1200≥50% pain relief38% (Gabapentin) vs. 23% (Placebo)[11]
≥30% pain relief52% (Gabapentin) vs. 37% (Placebo)[11]
Table 3. Efficacy of gabapentin in clinical trials for neuropathic pain.[11]
Clinical Trial of this compound in Irritable Bowel Syndrome (IBS)

A large, multi-center, randomized, placebo-controlled trial evaluated the efficacy of this compound in patients with IBS, a condition with a visceral pain component. The study, however, did not demonstrate a significant difference between this compound and placebo.[9][12]

Treatment GroupNResponders (%) (≥50% of weeks with adequate relief)p-value vs. Placebo
Placebo10838.9-
This compound (150 mg BID)10734.60.51
This compound (300 mg BID)10740.20.82
Table 4. Primary efficacy endpoint in a clinical trial of this compound in IBS.[9][12]

Experimental Protocols

This compound: Visceral Hypersensitivity Model

Objective: To evaluate the effect of this compound on visceral hypersensitivity in a rat model of colonic inflammation.

Methodology:

  • Induction of Hypersensitivity: Male Sprague-Dawley rats were administered 2,4,6-trinitrobenzene sulfonic acid (TNBS) intracolonically to induce visceral hypersensitivity. A sham group received a vehicle solution.

  • Drug Administration: Seven days after TNBS administration, rats were orally administered either vehicle or this compound at doses of 10, 30, 60, or 100 mg/kg.

  • Nociceptive Threshold Measurement: Two hours after drug administration, the visceral pain threshold was assessed by measuring the intracolonic pressure required to elicit a behavioral response (abdominal muscle contraction). This was achieved by inflating a balloon catheter inserted into the colon.

  • Data Analysis: The nociceptive threshold was recorded in mmHg. The percentage inhibition of hypersensitivity was calculated based on the difference between the TNBS-vehicle group and the sham group. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

start Start tnbs Induce Visceral Hypersensitivity (TNBS) start->tnbs wait Wait 7 Days tnbs->wait drug Administer this compound or Vehicle (p.o.) wait->drug wait2 Wait 2 Hours drug->wait2 measure Measure Nociceptive Threshold (mmHg) wait2->measure end End measure->end

Figure 2. Experimental workflow for the preclinical evaluation of this compound in a rat model of visceral hypersensitivity.
Gabapentin: Neuropathic Pain Clinical Trials (General Protocol)

Objective: To assess the efficacy and safety of gabapentin in reducing pain associated with postherpetic neuralgia or diabetic neuropathy.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

  • Participants: Adult patients with a diagnosis of postherpetic neuralgia or painful diabetic neuropathy, with a baseline pain score above a specified threshold (e.g., ≥4 on an 11-point Likert scale).

  • Intervention: Patients were randomized to receive either gabapentin or a matching placebo. The dose of gabapentin was typically titrated up to a target maintenance dose (e.g., 1800 mg/day, 2400 mg/day, or 3600 mg/day) over several weeks.

  • Efficacy Assessment: The primary efficacy endpoint was often the change in the mean daily pain score from baseline to the end of the treatment period. Pain scores were recorded daily by patients in a diary. Secondary endpoints included measures of sleep, mood, and quality of life.

  • Data Analysis: The primary analysis was typically an intent-to-treat analysis of the difference in pain score reduction between the gabapentin and placebo groups. The number of patients achieving a ≥30% or ≥50% reduction in pain was also a key secondary outcome.

start Patient Recruitment (Neuropathic Pain) baseline Baseline Assessment (Pain Scores, etc.) start->baseline randomize Randomization baseline->randomize gabapentin Gabapentin Group (Titration Phase) randomize->gabapentin Arm 1 placebo Placebo Group (Titration Phase) randomize->placebo Arm 2 maintenance Maintenance Phase (Several Weeks) gabapentin->maintenance maintenance2 Maintenance Phase (Several Weeks) placebo->maintenance2 end_of_study End of Study Assessment (Pain Scores, etc.) maintenance->end_of_study maintenance2->end_of_study analysis Data Analysis end_of_study->analysis end Conclusion analysis->end

Figure 3. Generalized experimental workflow for a typical clinical trial of gabapentin in neuropathic pain.

Summary and Future Directions

This compound demonstrates high affinity for the α2δ subunit, comparable to or exceeding that of gabapentin. Preclinical data in a visceral pain model suggest potent analgesic effects. However, the lack of efficacy in a large clinical trial for IBS raises questions about its therapeutic potential in visceral pain conditions in humans.

Gabapentin is a well-established therapeutic for neuropathic pain with a significant body of clinical evidence supporting its efficacy, although a substantial number of patients do not achieve adequate pain relief.

Further research is needed to directly compare the efficacy and safety of this compound and gabapentin in various neuropathic pain models and, ultimately, in human clinical trials for neuropathic pain. Such studies will be crucial in determining whether the higher binding affinity of this compound translates into superior clinical efficacy and an improved side-effect profile compared to gabapentin.

References

A Head-to-Head Comparison of α2δ Ligands in Visceral Pain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the complex field of visceral pain management, researchers and drug development professionals require precise, data-driven comparisons of therapeutic agents. This guide provides an objective analysis of α2δ ligands, a cornerstone in the treatment of various pain states, with a specific focus on their efficacy in preclinical models of visceral pain. We synthesize available experimental data to offer a clear comparison of prominent α2δ ligands such as gabapentin, pregabalin, and the newer agent, mirogabalin.

Mechanism of Action: Targeting the α2δ Subunit

α2δ ligands exert their analgesic effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous systems.[1][2] In chronic pain states, the expression of the α2δ-1 subunit is often upregulated in dorsal root ganglion (DRG) and spinal cord neurons, contributing to neuronal hyperexcitability and pain signaling.[1][2][3] By binding to this subunit, these ligands are thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane.[1][4] This leads to a reduction in calcium influx at nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening pain transmission.[1][5]

Alpha2Delta_Ligand_Signaling_Pathway Mechanism of Action of α2δ Ligands in Pain Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron a2d_ligand α2δ Ligand (e.g., Pregabalin) vgcc Voltage-Gated Ca²⁺ Channel (VGCC) with α2δ-1 subunit a2d_ligand->vgcc Binds ca_influx Ca²⁺ Influx vgcc->ca_influx Reduces trafficking & function of VGCC vesicle Synaptic Vesicle (contains Glutamate, Substance P) ca_influx->vesicle Triggers neurotransmitter_release Neurotransmitter Release vesicle->neurotransmitter_release Leads to receptor Neurotransmitter Receptors neurotransmitter_release->receptor Activates pain_signal Pain Signal Propagation receptor->pain_signal Initiates

Caption: Signaling pathway of α2δ ligands in modulating visceral pain.

Head-to-Head Efficacy in Preclinical Visceral Pain Models

Direct comparisons in animal models of visceral pain, such as those induced by chemical irritation (e.g., TNBS, DSS) or mechanical distension (colorectal distension, CRD), are crucial for evaluating the relative efficacy of α2δ ligands.[3][6] Pregabalin is generally considered to be 2-10 times more potent than gabapentin.[5] Newer generation ligands like mirogabalin show high affinity and a slower dissociation rate from the α2δ-1 subunit, which may translate to more sustained analgesic effects.[4][7]

LigandAnimal ModelVisceral Pain ModelKey FindingsReference
Gabapentin MouseDSS-induced colitis (inflammatory)Dose-dependently reduced visceral hypersensitivity.[3]
Pregabalin MouseDSS-induced colitis (inflammatory)More potent than gabapentin in reducing visceral hypersensitivity.[3]
Pregabalin RatTNBS-induced colitis (inflammatory)Dose-dependently reduced colonic allodynia.[8][5][8]
Pregabalin RatColorectal Distension (CRD)Dose-dependently inhibited viscerosomatic responses; increased pain threshold.[9][9][10]
Pregabalin RatLipopolysaccharide (LPS)-inducedSuppressed hyperalgesia, measured by reduced abdominal contractility.[8][5][8]
Mirogabalin Mouse / RatIntermittent Cold Stress / Acidic Saline Injection (Fibromyalgia models with visceral pain component)Dose-dependently alleviated mechanical hypersensitivity with long-lasting effects.[7]
Mirogabalin RodentChemogenetic (DREADD) activation of central amygdala (Nociplastic pain model)Alleviated widespread sensitization, suggesting efficacy in centrally-mediated pain.[11]

Note: DSS (Dextran Sulfate Sodium), TNBS (Trinitrobenzene Sulfonic Acid). Data is compiled from multiple preclinical studies.

Experimental Protocols

Reproducibility is key in preclinical research. Below is a generalized protocol for assessing the efficacy of α2δ ligands in a rodent model of visceral hypersensitivity.

Model: Colorectal Distension (CRD) in Rats

  • Animal Preparation: Adult male Sprague-Dawley rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. For studies involving electromyography (EMG), electrodes are surgically implanted into the abdominal muscles under anesthesia and animals are allowed a recovery period.[10]

  • Induction of Visceral Stimulus: A flexible balloon catheter is inserted intra-anally into the descending colon. The catheter is connected to a barostat system that controls balloon inflation and pressure.

  • Drug Administration: Animals are randomly assigned to treatment groups. The α2δ ligand (e.g., pregabalin at 10 or 30 mg/kg) or vehicle (e.g., water) is administered orally (p.o.).[10] A stabilization period of approximately 60 minutes is allowed for drug absorption.[10]

  • Pain Assessment (Visceromotor Response - VMR):

    • A baseline VMR is established by recording abdominal muscle contractions (via EMG or visual observation) in response to graded, phasic colorectal distensions (e.g., pressures ranging from 10 to 80 mm Hg).[9]

    • Following drug administration, the CRD procedure is repeated.

    • The primary outcome is the change in the number and/or magnitude of abdominal contractions, often quantified as the area under the curve (AUC) of the EMG recording.[10] A reduction in VMR indicates an analgesic effect.

  • Data Analysis: The VMR at each distension pressure is compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A dose-response relationship is often evaluated.

Experimental_Workflow Typical Experimental Workflow for Visceral Pain Assessment start Animal Acclimatization surgery EMG Electrode Implantation (Optional) start->surgery baseline Baseline VMR Assessment (Pre-drug) start->baseline Non-surgical model recovery Surgical Recovery (7-10 days) surgery->recovery recovery->baseline randomization Randomization to Treatment Groups baseline->randomization drug_admin Drug Administration (α2δ Ligand or Vehicle) randomization->drug_admin absorption Absorption Period (~60 min) drug_admin->absorption post_drug Post-Treatment VMR Assessment absorption->post_drug data_analysis Data Analysis & Comparison post_drug->data_analysis end Endpoint data_analysis->end

Caption: Workflow for evaluating α2δ ligands in a CRD visceral pain model.

Conclusion for the Research Community

The available preclinical evidence robustly supports the efficacy of α2δ ligands in mitigating visceral pain. Studies consistently demonstrate that these compounds reduce hypersensitivity in both inflammatory and non-inflammatory models.[3][10] Head-to-head comparisons suggest a potency advantage for pregabalin over gabapentin, while emerging data on newer ligands like mirogabalin indicate potential for more sustained analgesia.[3][7] For drug development professionals, these findings underscore the continued potential of targeting the α2δ subunit. Future research should focus on ligands with improved pharmacokinetic profiles and side-effect profiles, and on exploring their efficacy in more complex models that mimic the comorbidities often associated with chronic visceral pain conditions like Irritable Bowel Syndrome (IBS).[12][13]

References

Comparative Analysis of PD-217014 and Other Gabapentinoids: Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the novel gabapentinoid, PD-217014, with other established compounds in its class, including gabapentin, pregabalin, and mirogabalin. The primary molecular target for these compounds is the α2δ subunit of voltage-gated calcium channels (VGCCs), which plays a crucial role in the modulation of neurotransmitter release. Understanding the comparative binding affinities is essential for elucidating the pharmacological profiles and therapeutic potential of these drugs.

Quantitative Comparison of Binding Affinities

CompoundTarget SubunitBinding Affinity (Ki, nmol/L)Binding Affinity (Kd, nmol/L)
This compound α2δ18[1]Not Reported
α2δ-1Not ReportedNot Reported
α2δ-2Not ReportedNot Reported
Gabapentin α2δ-1Not Reported59
α2δ-2Not Reported153
Pregabalin α2δ-132Not Reported
α2δ-2Not ReportedNot Reported
Mirogabalin α2δ-1Not Reported13.5
α2δ-2Not Reported22.7

Note: Ki (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity; lower values indicate higher affinity. The available data for this compound does not specify the α2δ subunit subtype.

Signaling Pathway of Gabapentinoids

Gabapentinoids exert their effects by binding to the α2δ subunit of presynaptic VGCCs. This interaction does not directly block the ion pore but rather modulates the trafficking and function of the channel, leading to a reduction in calcium influx upon neuronal excitation. The decreased intracellular calcium concentration, in turn, inhibits the release of excitatory neurotransmitters such as glutamate and substance P. This ultimately dampens neuronal hyperexcitability, which is a key mechanism underlying neuropathic pain and seizures.

Gabapentinoid Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Neurotransmitters) VGCC->Vesicle Ca²⁺ influx triggers neurotransmitter release a2d α2δ Subunit a2d->VGCC Modulates Neurotransmitter Reduced Neurotransmitter Release Vesicle->Neurotransmitter Release Gabapentinoid This compound or other Gabapentinoid Gabapentinoid->VGCC Inhibits Ca²⁺ influx (indirectly) Gabapentinoid->a2d Binds to Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds to Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect Reduced Signal Transduction

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Experimental Protocols

Radioligand Binding Assay for Gabapentinoid Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the α2δ subunit of VGCCs using [3H]-gabapentin as the radioligand.

1. Materials and Reagents:

  • Biological Source: Porcine or rat brain cerebral cortex, which has a high density of α2δ-1 subunits.

  • Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Pregabalin or unlabeled gabapentin.

  • Buffers:

    • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well microplates, filtration apparatus, glass fiber filters, and a liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize brain tissue in ice-cold Membrane Preparation Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

3. Binding Assay:

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-gabapentin (at a concentration near its Kd), and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [³H]-gabapentin, and a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM).

    • Competition Binding: Membrane preparation, [³H]-gabapentin, and serial dilutions of the test compound (this compound).

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

4. Data Acquisition and Analysis:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Homogenize Tissue (e.g., Brain Cortex) A2 Isolate Cell Membranes via Centrifugation A1->A2 B1 Incubate Membranes with: - Radioligand ([³H]-Gabapentin) - Test Compound (this compound) A2->B1 A3 Prepare Serial Dilutions of Test Compound A3->B1 B2 Separate Bound and Free Radioligand via Filtration B1->B2 C1 Quantify Radioactivity (Scintillation Counting) B2->C1 C2 Calculate Specific Binding C1->C2 C3 Determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff Equation C3->C4

References

A Comparative Guide to the Analgesic Effects of PD-217014 and Other α2δ Ligands in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of PD-217014, a potent α2δ ligand, with other established analgesics, namely gabapentin and pregabalin. The information is compiled from preclinical studies in various animal models of pain, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Disclaimer: Direct comparative studies of this compound against other analgesics in multiple animal strains are limited in the publicly available literature. This guide presents available data for this compound and compares it with data from separate studies on gabapentin and pregabalin in similar preclinical models. All data should be interpreted within the context of the specific experimental conditions outlined.

Data Presentation: Analgesic Efficacy in Animal Models

The following tables summarize the quantitative data on the analgesic effects of this compound, gabapentin, and pregabalin in rodent models of visceral and neuropathic pain.

Table 1: Efficacy in Visceral Pain Models

CompoundAnimal StrainPain ModelDosing (p.o.)Measured OutcomeEfficacy
This compound Sprague-Dawley RatTNBS-induced visceral hypersensitivity3 - 100 mg/kgInhibition of visceral hyperalgesiaDose-dependent inhibition, reaching a plateau at 60 mg/kg.[1][2]
GabapentinSprague-Dawley RatFormalin-induced visceral inflammatory pain100 mg/kg (i.p.)Reduction in pain behavior scoresSignificant decrease in pain scores at 30 minutes post-formalin injection.
GabapentinWistar Kyoto & Maternally Separated RatsColorectal distension30 mg/kgReduction in pain behaviorsSignificant reduction in the number of pain behaviors in response to colorectal distension in both models.[3]
PregabalinSprague-Dawley RatColorectal distension10, 30 mg/kgBlockade of visceral hypersensitivityAbolished the sensitization induced by a second colorectal distension.[4]
PregabalinSprague-Dawley RatColorectal distension10 - 200 µmol/kgInhibition of viscerosomatic responseDose-dependent inhibition of the viscerosomatic response to noxious colorectal distension.[5][6]

Table 2: Efficacy in Neuropathic Pain Models

CompoundAnimal StrainPain ModelDosingMeasured OutcomeEfficacy (ED50)
GabapentinSprague-Dawley RatChronic Constriction Injury (CCI)100 mg/kg (i.p.)Attenuation of mechanical allodynia and thermal hyperalgesiaSignificant analgesic effect, with maximal reduction on postoperative day 8.
PregabalinSprague-Dawley RatSpared Nerve Injury (SNI)3 - 30 mg/kg (i.p. and oral)Attenuation of tactile and cold hypersensitivityED50 of ~7 mg/kg (i.p.).[7]
PregabalinRatL5/L6 Spinal Nerve Ligation (SNL)Intraperitoneal (i.p.)Attenuation of tactile allodyniaDose-dependent attenuation.
PregabalinRatTibial and Sural Nerve TransectionIntraperitoneal (i.p.)Attenuation of tactile allodyniaDose-dependent attenuation.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below.

Visceral Pain Model: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model is used to induce a long-lasting visceral hypersensitivity, mimicking aspects of inflammatory bowel disease and irritable bowel syndrome.

  • Animals: Male Sprague-Dawley rats (200-250g) are typically used.

  • Induction:

    • Rats are fasted for 24 hours with free access to water.

    • Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.

    • TNBS (e.g., 20 mg in 50% ethanol) is instilled into the colon.[3][8]

    • The rat is held in a head-down position for a few minutes to ensure the TNBS solution remains in the colon.

  • Pain Assessment (Visceromotor Response):

    • Several days (e.g., 7 to 28 days) after TNBS administration, a balloon catheter is inserted into the descending colon.

    • The balloon is inflated to various pressures (e.g., 0-80 mmHg) to measure the pressure threshold that elicits a visceral pain response (abdominal muscle contractions).[8]

    • The analgesic effect of a compound is determined by its ability to increase this pain threshold.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used model of peripheral neuropathic pain resulting from a nerve lesion.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure:

    • The rat is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.[1][2][5]

    • The muscle and skin are then closed in layers.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold to a non-noxious mechanical stimulus is measured. A decrease in the withdrawal threshold indicates allodynia.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test). The latency to paw withdrawal from the heat stimulus is measured. A decrease in withdrawal latency indicates hyperalgesia.

Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model produces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.

  • Animals: Rats (e.g., Sprague-Dawley) or mice are used.

  • Surgical Procedure:

    • Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are tightly ligated and then sectioned, leaving the sural nerve intact.[9][10][11]

    • The muscle and skin are closed.

  • Pain Assessment:

    • Pain behaviors are assessed on the lateral side of the paw, which is innervated by the spared sural nerve.

    • Mechanical allodynia and thermal hyperalgesia are measured as described for the CCI model.

Mandatory Visualization

Signaling Pathway of α2δ Ligands

The primary mechanism of action for this compound and other gabapentinoids involves their binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system. This interaction leads to a reduction in the release of excitatory neurotransmitters.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate, Substance P) VGCC->Vesicle Triggers fusion a2d α2δ-1 subunit a2d->VGCC Modulates Vesicle->Glutamate Release of Neurotransmitters PD217014 This compound PD217014->a2d Binds to Receptor Neurotransmitter Receptors Glutamate->Receptor Binds to PainSignal Pain Signal Propagation Receptor->PainSignal

Caption: Signaling pathway of α2δ ligands like this compound.

Experimental Workflow for Analgesic Validation

The following diagram illustrates a typical workflow for validating the analgesic effects of a compound in an animal model of pain.

G cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Animal Acclimatization B Baseline Pain Assessment A->B C Surgical (e.g., CCI, SNI) or Chemical (e.g., TNBS) Induction B->C D Drug Administration (this compound or Vehicle) C->D E Post-treatment Pain Assessment D->E F Data Collection and Analysis E->F G Statistical Comparison F->G

Caption: General experimental workflow for analgesic drug validation.

References

Cross-Study Comparison of PD-217014 Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the available efficacy data for PD-217014, an investigational compound, in relation to other therapeutic alternatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound

This compound is a gamma-amino acid (GABA) analog that functions as a potent ligand for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2] Its mechanism of action is similar to other α2δ ligands like gabapentin and pregabalin.[3][4][5] The primary therapeutic areas investigated for this compound were pain and Irritable Bowel Syndrome (IBS).[3][6] However, clinical development of this compound is no longer active.[4]

Mechanism of Action: Signaling Pathway

This compound, along with other gabapentinoids, exerts its effects by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This binding is thought to reduce the influx of calcium into the presynaptic neuron, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic and anxiolytic effects.[7]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PD217014 This compound CaV Voltage-Gated Calcium Channel (α2δ subunit) PD217014->CaV Binds to Vesicle Synaptic Vesicle (Neurotransmitters) CaV->Vesicle Inhibits Ca²⁺ influx, preventing vesicle fusion Release Reduced Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Less Neurotransmitter in Synapse Signal Reduced Postsynaptic Signal Transduction Receptor->Signal

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy Data

A preclinical study in a rat model of visceral hypersensitivity demonstrated the analgesic potential of this compound.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

ParameterMethodResultsCitation
Binding Affinity (Ki) [³H]-gabapentin binding assay18 nmol/L[1][2]
Analgesic Effect TNBS-induced visceral hypersensitivity model in ratsDose-dependent inhibition of visceral hypersensitivity[1][2]
Effective Dose Oral administration (p.o.)Plateau effect reached at 60 mg/kg[1][2][5]
Pharmacokinetics Blood concentration analysisMaximal efficacy at 2 hours post-dosing, correlating with Cmax[1][2]

The preclinical efficacy was evaluated in a rat model where visceral hypersensitivity was induced by an intra-colonic injection of 2,4,6-trinitrobenzene sulfonic acid (TNBS).[1][2] Following the induction of hypersensitivity, rats were treated orally with this compound. The primary endpoint was the measurement of visceral pain threshold or response to colonic distension.[5]

Clinical Efficacy Data

Despite promising preclinical results, a large-scale clinical trial of this compound in patients with Irritable Bowel Syndrome (IBS) did not demonstrate efficacy.

Table 2: Clinical Trial of this compound in Irritable Bowel Syndrome (IBS)

ParameterPlaceboThis compound (150 mg b.d.)This compound (300 mg b.d.)OutcomeCitation
Primary Endpoint Not specifiedNot specifiedNot specifiedNo significant improvement in adequate relief of abdominal pain/discomfort compared to placebo.[3][4]
Secondary Endpoints Not specifiedNot specifiedNot specifiedNo significant improvement in abdominal pain, bloating, stool frequency/consistency, or global IBS symptoms.[3]
Safety Not specifiedGenerally well toleratedGenerally well toleratedMost common adverse events were dizziness and somnolence.[4]

This was a multi-center, double-blind, randomized, placebo-controlled, parallel-group study.[3]

  • Participants: 330 participants with Rome II-defined IBS.[3][4]

  • Intervention: Patients were randomized to receive either placebo, 150 mg b.d. of this compound, or 300 mg b.d. of this compound for a duration of 4 weeks.[3]

  • Primary Efficacy Endpoint: The percentage of responders, defined as individuals having adequate relief of abdominal pain or discomfort for at least 50% of the active treatment period.[3]

  • Secondary Efficacy Endpoints: Changes from baseline in abdominal pain, bloating, stool frequency and consistency, and a global assessment of IBS symptoms.[3]

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 4-Week Treatment Period cluster_analysis Analysis Screen Recruit 330 Patients (Rome II-defined IBS) Baseline 2-Week Baseline Period (Data Collection) Screen->Baseline Randomize Randomize Participants (1:1:1) Baseline->Randomize Placebo Placebo (b.d.) Randomize->Placebo Dose150 This compound (150 mg b.d.) Randomize->Dose150 Dose300 This compound (300 mg b.d.) Randomize->Dose300 Analysis Compare Primary & Secondary Endpoints - Adequate Pain Relief - Symptom Scores Placebo->Analysis Dose150->Analysis Dose300->Analysis

References

Navigating the Landscape of Visceral Pain Research: A Comparative Guide to Alternatives for PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical field of visceral pain, the quest for effective and specific therapeutic agents is paramount. PD-217014, a potent α2δ ligand, has been a valuable tool in preclinical studies. However, a diverse array of alternative compounds targeting various mechanisms offers promising avenues for investigation. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and workflows.

This comprehensive analysis delves into the performance of several classes of compounds as alternatives to this compound, focusing on their efficacy in established preclinical models of visceral pain. The data presented herein is intended to aid researchers in making informed decisions for their ongoing and future studies.

Performance Comparison of this compound Alternatives

The following tables summarize the quantitative data on the efficacy of various alternative compounds in preclinical models of visceral pain. These models, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis and colorectal distension (CRD), are widely accepted for inducing visceral hypersensitivity, a key feature of chronic visceral pain states.

Compound ClassCompoundAnimal ModelPain AssessmentKey Findings
α2δ Ligands PregabalinRat (TNBS-induced colitis)Visceromotor Response (VMR) to CRDDose-dependently reduced VMR to colorectal distension.
GabapentinRat (TNBS-induced colitis)Abdominal withdrawal reflexSignificantly increased the threshold for abdominal withdrawal reflex.
κ-Opioid Receptor Agonists FedotozineRat (Acetic acid-induced writhing)Number of writhesED50 of 0.67 mg/kg (s.c.) in reducing acetic acid-induced writhing.[1]
AsimadolineRat (Gastric and colon distension)Sensory responseReduced sensory responses to gastric and colon distension.[2]
Neurokinin-2 (NK2) Receptor Antagonist IbodutantRat (Visceral hypersensitivity models)Visceromotor Response (VMR) to CRDDemonstrated efficacy in reducing visceral hypersensitivity in preclinical models.[3]
Histamine H1 Receptor Antagonist / TRPV1 Modulator EbastineRat (Stress-induced visceral hypersensitivity)Visceromotor Response (VMR) to CRDReversed stress-induced visceral hypersensitivity.
TRPV1 Antagonists JYL1421Rat (TNBS-induced colitis)Visceromotor Response (VMR) to CRDPrevented the development of visceral hyperalgesia to mechanical and chemical stimuli.[4]
Cannabinoid CB2 Receptor Agonists A-796260Rodent models of inflammatory and neuropathic painVarious pain behaviorsDemonstrated efficacy in multiple pain models, blocked by a CB2 antagonist.[5][6]
β-CaryophylleneRat (Repeated formalin injection)Flexing and licking duration, paw jerk frequencyDose-dependently decreased pain behaviors in a model of repeated inflammatory pain.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This is a widely used model to induce chronic visceral hypersensitivity that mimics aspects of inflammatory bowel disease.

  • Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Induction: Under light anesthesia, a catheter is inserted into the colon (approximately 8 cm from the anus). TNBS (e.g., 20 mg in 0.5 mL of 50% ethanol) is instilled into the colon. Control animals receive saline or ethanol alone.

  • Post-Induction: Animals are monitored for signs of colitis and allowed to recover. Visceral pain testing is typically performed at various time points post-TNBS administration (e.g., 7, 14, 21 days) to assess the development of chronic hypersensitivity.[4]

Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement

CRD is a standard method for assessing visceral nociception in rodents. The visceromotor response (VMR), a reflexive contraction of the abdominal musculature, is a quantifiable measure of the pain response.

  • Animal Preparation: Rats or mice are lightly anesthetized, and a flexible balloon catheter is inserted into the distal colon. Electrodes are implanted into the external oblique or other abdominal muscles to record electromyographic (EMG) activity.

  • Distension Protocol: The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval.

  • VMR Quantification: The EMG signal is recorded, rectified, and integrated. The increase in EMG activity during distension compared to the baseline is quantified as the VMR. The response is typically measured as the area under the curve (AUC) of the EMG signal.[9][10][11][12][13][14][15][16][17][18]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways of these alternative compounds is essential for targeted drug development. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

alpha2delta_ligand_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Alpha2-delta Ligand Alpha2-delta Ligand VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) Alpha2-delta Ligand->VGCC Binds to Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits NT_release Neurotransmitter Release (Glutamate, Substance P) Ca_influx->NT_release Reduces Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Decreased Activation

Figure 1: Signaling pathway of α2δ ligands. These compounds bind to the α2δ subunit of voltage-gated calcium channels on presynaptic terminals in the dorsal horn, reducing calcium influx and subsequent release of excitatory neurotransmitters, thereby dampening pain signal transmission.[2][19][20][21][22]

kappa_opioid_agonist_pathway cluster_primary_afferent Primary Afferent Neuron Kappa Agonist Kappa Agonist KOR κ-Opioid Receptor (KOR) Kappa Agonist->KOR Activates Gi_protein Gi/o Protein KOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel Gi_protein->Ca_channel Inhibits K_channel K+ Channel Gi_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces NT_release Neurotransmitter Release cAMP->NT_release Decreases Ca_channel->NT_release Decreases K_channel->NT_release Decreases (via hyperpolarization)

Figure 2: Signaling pathway of κ-opioid receptor agonists. Activation of peripheral κ-opioid receptors on primary afferent neurons leads to the inhibition of adenylyl cyclase, reduced calcium influx, and increased potassium efflux, ultimately decreasing the release of nociceptive neurotransmitters.[23][24][25][26][27]

experimental_workflow Start Start TNBS_Induction Induction of Visceral Hypersensitivity (e.g., TNBS-induced colitis) Start->TNBS_Induction Compound_Admin Administration of Test Compound or Vehicle TNBS_Induction->Compound_Admin CRD Colorectal Distension (CRD) Compound_Admin->CRD VMR_Measurement Visceromotor Response (VMR) Measurement (EMG) CRD->VMR_Measurement Data_Analysis Data Analysis and Comparison VMR_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: A typical experimental workflow for evaluating the efficacy of a compound on visceral pain in a preclinical model.

References

Replicating Findings on PD-217014: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD-217014's mechanism of action with alternative α2δ ligands. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows to aid in the replication of published findings.

This compound is a GABA analog that has been identified as a potent ligand for the α2δ subunit of voltage-gated calcium channels.[1][2][3][4] Its mechanism of action is centered on its ability to bind to this subunit, thereby modulating neuronal excitability. This activity has been primarily investigated for its potential visceral analgesic effects.[1][2][4] This guide will delve into the published data on this compound, comparing it with other well-known α2δ ligands, gabapentin and pregabalin, and will provide the necessary details for researchers looking to build upon or replicate these findings.

Comparative Analysis of α2δ Ligands

This compound was developed as a potentially more potent successor to gabapentin and pregabalin.[5] The primary mechanism shared among these compounds is their binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the synaptic release of several neurotransmitters and a decrease in neuronal excitability.[6]

Quantitative Comparison of Binding Affinity and Efficacy
CompoundTargetBinding Affinity (Ki)Preclinical Efficacy (Visceral Hypersensitivity)Clinical Efficacy (IBS)
This compound α2δ subunit of voltage-gated calcium channels18 nmol/l[1][2][4]Dose-dependent inhibition of visceral hypersensitivity in rats (plateau at 60 mg/kg p.o.)[1][2][4]No significant efficacy in patients with Irritable Bowel Syndrome (IBS) at 150 mg and 300 mg b.d.[5][7]
Gabapentin α2δ subunit of voltage-gated calcium channels-Known to be effective in various animal models of pain.[2]Sometimes used off-label for IBS, but evidence for efficacy is limited.[5][7]
Pregabalin α2δ subunit of voltage-gated calcium channels-Known to be effective in various animal models of pain.[2][6]Sometimes used off-label for IBS, but evidence for efficacy is limited.[5][7]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for the pivotal experiments are provided below.

[3H]-Gabapentin Binding Assay

This protocol is based on the methodology described in the study by Ohashi et al. (2008) to determine the binding affinity of this compound to the α2δ subunit.

Objective: To measure the concentration-dependent inhibition of [3H]-gabapentin binding to the α2δ subunit by this compound.

Materials:

  • Porcine brain cortices

  • [3H]-gabapentin

  • This compound

  • HEPES buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a membrane suspension from porcine brain cortices.

  • Incubate the membrane suspension with various concentrations of this compound and a fixed concentration of [3H]-gabapentin in a HEPES buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibitory constant (Ki) by analyzing the concentration-response curve for the inhibition of [3H]-gabapentin binding.

In Vivo Model of Visceral Hypersensitivity

This protocol outlines the induction and assessment of visceral hypersensitivity in rats, as described in the preclinical evaluation of this compound.[1][2]

Objective: To assess the in vivo efficacy of this compound in a rat model of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS).

Materials:

  • Male Sprague-Dawley rats

  • Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Catheters

  • Barostat for colorectal distension

  • This compound

Procedure:

  • Induce colitis and subsequent visceral hypersensitivity by intracolonic administration of TNBS in ethanol.

  • After a recovery period, measure the visceral sensitivity by assessing the abdominal withdrawal reflex in response to colorectal distension using a barostat-controlled balloon catheter.

  • Administer this compound orally at various doses (e.g., 30 mg/kg and 60 mg/kg).

  • Measure the pain threshold at different time points after drug administration (e.g., up to 4 hours).

  • Correlate the anti-hyperalgesic effect with the blood concentration of this compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel Vesicle Synaptic Vesicle (Neurotransmitters) VGCC->Vesicle Triggers a2d α2δ subunit a2d->VGCC Modulates Release Neurotransmitter Release Vesicle->Release Fusion & Receptor Neurotransmitter Receptor Release->Receptor Activates Signal Signal Transmission Receptor->Signal PD_217014 This compound PD_217014->a2d Binds to

Caption: Signaling pathway of this compound's mechanism of action.

G cluster_binding [3H]-Gabapentin Binding Assay cluster_vivo In Vivo Visceral Hypersensitivity Model p1 Prepare porcine brain membrane suspension p2 Incubate membrane with [3H]-gabapentin and this compound p1->p2 p3 Filter to separate bound and free ligand p2->p3 p4 Wash filters p3->p4 p5 Measure radioactivity p4->p5 p6 Calculate Ki value p5->p6 v1 Induce colitis in rats with TNBS v2 Measure baseline pain threshold v1->v2 v3 Administer this compound orally v2->v3 v4 Measure pain threshold at multiple time points v3->v4 v5 Correlate with blood concentration v4->v5

Caption: Experimental workflows for key studies on this compound.

G cluster_preclinical Preclinical Data cluster_clinical Clinical Data Published_Findings Published Findings on This compound Mechanism Binding Potent α2δ Ligand (Ki = 18 nM) Published_Findings->Binding Efficacy Visceral Analgesic Effect in Rat Model Published_Findings->Efficacy IBS_Trial Phase II Clinical Trial for IBS Published_Findings->IBS_Trial Binding->Efficacy leads to Efficacy->IBS_Trial justifies Outcome No Significant Efficacy Compared to Placebo IBS_Trial->Outcome

Caption: Logical relationship of this compound research findings.

References

A Critical Review of PD-217014: An α2δ Ligand for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the clinical trial results for the novel α2δ ligand PD-217014 reveals a failure to demonstrate efficacy in treating abdominal pain associated with Irritable Bowel Syndrome (IBS), despite a promising preclinical profile. This review compares the available clinical data for this compound with related α2δ ligands, pregabalin and gabapentin, providing a guide for researchers and drug development professionals in the gastroenterology space.

Developed as a potentially more potent successor to gabapentin and pregabalin, this compound is a novel GABA analog that binds with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels.[1][2] This mechanism is believed to modulate sensory transmission, thereby reducing the visceral hypersensitivity that characterizes IBS.[3] While preclinical studies in animal models of visceral pain were encouraging, the compound did not meet its primary efficacy endpoints in a large, dose-ranging Phase 2 clinical trial.[2][4]

Mechanism of Action: Targeting the α2δ Subunit

This compound, like its predecessors gabapentin and pregabalin, exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, which are highly expressed in the nervous system.[5][6] In pathological states such as neuropathic or visceral pain, these channels are upregulated, leading to increased release of excitatory neurotransmitters like glutamate and substance P. By binding to the α2δ subunit, this compound is thought to reduce the trafficking of these calcium channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent neurotransmitter release. This modulation is believed to dampen abnormal neuronal excitability and reduce the perception of pain.[6]

Simplified Signaling Pathway for α2δ Ligands cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate, Substance P) VGCC->Vesicle Triggers Fusion a2d α2δ Subunit a2d->VGCC Modulates Trafficking PD217014 This compound (or Pregabalin/Gabapentin) PD217014->a2d Binds to Release Reduced Neurotransmitter Release PainSignal Pain Signal Transmission Release->PainSignal Reduced Activation Neuron Action Potential Neuron->VGCC Depolarization

Caption: Mechanism of action of this compound and other α2δ ligands.

Comparative Clinical Efficacy

A Phase 2, multi-centre, double-blind, randomized, placebo-controlled trial was conducted to assess the efficacy of this compound in patients with IBS. The primary endpoint was the proportion of "responders," defined as patients reporting adequate relief of abdominal pain or discomfort for at least 50% of the 4-week treatment period.[2] The trial failed to show a statistically significant difference between either dose of this compound and placebo.[2][7]

In contrast, studies on pregabalin for IBS, while not using identical endpoints, have suggested some benefit. A 12-week trial by Saito et al. showed that pregabalin significantly lowered average pain scores on the Bowel Symptom Scale (BSS) compared to placebo.[8][9] However, on the endpoint of "adequate relief," the difference was not statistically significant.[8][9] Clinical data for gabapentin in IBS is less robust, with smaller studies focusing more on mechanistic outcomes like rectal sensitivity rather than clinical symptom relief, making direct comparison difficult.[9][10]

Table 1: Comparison of Primary Efficacy Outcomes

Study Drug/Dose N Primary Endpoint Responder Rate (Active) Responder Rate (Placebo) P-value
Ford et al. (2025)[2][5] This compound (150 mg b.d.) 112 Adequate relief ≥50% of time 33.9% 36.7% NS
Ford et al. (2025)[2][5] This compound (300 mg b.d.) 98 Adequate relief ≥50% of time 35.7% 36.7% NS
Saito et al. (2019)[8][9] Pregabalin (225 mg b.d.) 41 Mean Pain BSS (wks 9-12) 25 (lower is better) 42 (lower is better) 0.008

| Saito et al. (2019)[8][9] | Pregabalin (225 mg b.d.) | 41 | Adequate relief | 46% | 36% | 0.35 |

NS = Not Significant; b.d. = twice daily; BSS = Bowel Symptom Scale

Experimental Protocols

This compound Phase 2 Trial (Ford et al., 2025)[2][5]
  • Design: A multi-centre, double-blind, randomised, placebo-controlled, parallel-group study.

  • Participants: 330 participants aged 19-73 years with IBS satisfying the Rome II criteria.

  • Intervention: Participants were randomized to receive this compound (150 mg b.d.), this compound (300 mg b.d.), or a matching placebo for 4 weeks.

  • Key Inclusion Criteria: Diagnosis of IBS by Rome II criteria, with abdominal pain/discomfort as a significant symptom.

  • Key Exclusion Criteria: Presence of organic gastrointestinal disease, major abdominal surgery, severe constipation, major psychiatric disorders (HADS score >15), or concomitant use of gabapentin.[5]

  • Primary Outcome: Responder rate, defined as adequate relief of abdominal pain/discomfort for ≥ 50% of the active treatment period.

  • Secondary Outcomes: Changes from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms.[2]

This compound Clinical Trial Workflow cluster_arms 4-Week Double-Blind Treatment Screening Screening (V0) Rome II Criteria HADS Score ≤15 Baseline 2-Week Baseline (Treatment-Free) Screening->Baseline Randomization Randomization (V1) Baseline->Randomization Arm1 Placebo (b.d.) Randomization->Arm1 Arm2 This compound (150 mg b.d.) Randomization->Arm2 Arm3 This compound (300 mg b.d.) Randomization->Arm3 Visit2 Week 1 (V2) Assessment Visit3 Week 4 (V3) End of Treatment Primary Endpoint Analysis Arm1->Visit3 Arm2->Visit3 Arm3->Visit3 FollowUp 2-Week Follow-Up (V4) Visit3->FollowUp

Caption: High-level workflow of the this compound Phase 2 IBS trial.

Safety and Tolerability

This compound was reported to be generally well tolerated.[2] However, adverse events and study withdrawals due to adverse events were more common in the treatment arms, particularly the high-dose group.[5] This safety profile is broadly consistent with that of other α2δ ligands, where central nervous system effects are common.

Table 2: Comparison of Key Adverse Events

Adverse Event This compound (150 mg)[5] This compound (300 mg)[5] Placebo (this compound Trial)[5] Pregabalin (225 mg b.d.)[2] Placebo (Pregabalin Trial)[2]
Any AE ~70%* ~70%* ~64%* 68% 55%
Dizziness N/A N/A N/A 32% 5%
Headache Common Common Common N/A N/A
Fatigue Common Common Common N/A N/A

| Withdrawal due to AE | 10.8% (12/111) | 15.7% (16/102) | 2.9% (3/103) | N/A | N/A |

*Note: The publication states 70% of participants treated with this compound (both doses combined) and 64% of placebo recipients experienced treatment-emergent AEs.[7] Specific percentages for each dose group were not provided for all AEs.

Preclinical Evidence

Prior to clinical testing, this compound demonstrated potent activity in a rat model of visceral hypersensitivity. In rats treated with trinitrobenzene sulfonic acid (TNBS) to induce colitis, oral administration of this compound significantly inhibited visceral hypersensitivity in a dose-dependent manner, with the effect reaching a plateau at 60 mg/kg.[1][4] The maximal effect correlated with peak blood concentrations of the drug.[1] This promising preclinical data provided a strong rationale for its investigation in human IBS, but these results ultimately did not translate to clinical efficacy.

Table 3: Preclinical Profile of this compound

Parameter Method Result Reference
Binding Affinity (Ki) [3H]-gabapentin binding assay 18 nmol/l [1]
In-vivo Efficacy TNBS-induced visceral hypersensitivity in rats Dose-dependent inhibition of hyperalgesia [1][4]

| Peak Efficacy | In-vivo rat model | Reached at 60 mg/kg p.o. |[4] |

Critical Review and Conclusion

The clinical development of this compound for Irritable Bowel Syndrome serves as a cautionary example of the translational gap between preclinical animal models and human clinical outcomes. Despite a clear mechanism of action and positive results in a validated animal model of visceral pain, the compound failed to outperform placebo in a large, well-designed Phase 2 trial.[2][4]

Several factors could explain this failure. The pathophysiology of IBS is highly complex and heterogeneous, with visceral hypersensitivity being only one of many contributing factors. It is possible that the α2δ ligand mechanism is only effective in a specific sub-population of IBS patients with clear evidence of central sensitization, a group that was not specifically selected for in this trial. Furthermore, the placebo response rate in IBS trials is notoriously high, and the 36.7% responder rate observed in the placebo arm of the this compound study is consistent with this challenge.[5]

Compared to its predecessor pregabalin, which showed a modest but statistically significant effect on pain scores (though not on "adequate relief"), this compound showed no signal of efficacy on any major clinical endpoint.[2][8] The higher rate of withdrawals due to adverse events in the 300 mg arm also suggests a narrow therapeutic window.[5]

For drug development professionals, the this compound story underscores the importance of patient stratification and biomarker development in IBS. Future trials of centrally-acting neuromodulators may need to incorporate objective measures of visceral hypersensitivity or central sensitization to enrich the study population for likely responders. While the α2δ ligand class may still hold promise for specific pain conditions, the results of the this compound trial suggest that its broad application for a general IBS population is not a viable path forward.

References

Safety Operating Guide

Safe Disposal of PD-217014: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of the research compound PD-217014, a novel α2δ ligand. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a best-practice approach based on general laboratory chemical waste guidelines and procedures for analogous compounds such as gabapentin and pregabalin.

I. Core Principles of Chemical Waste Management

The foundational principle of laboratory chemical disposal is to treat all waste as hazardous unless confirmed otherwise by a qualified safety professional.[1] Under no circumstances should chemical waste be disposed of down the sink or in regular trash.[1][2] Improper disposal can lead to environmental contamination, damage to plumbing infrastructure, and potential harm to public health.

II. Pre-Disposal and Handling

Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe segregation and packaging of this compound waste for collection by a certified hazardous waste disposal service.

  • Segregation of Waste:

    • Solid Waste: Collect all solid forms of this compound, including unused compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials, in a dedicated, leak-proof solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible by a chemical safety expert.

    • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Container Selection and Labeling:

    • Use only containers that are chemically compatible with the waste they are holding and have secure, leak-proof closures.[3]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound or (1 alpha,3 alpha,5 alpha-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid)), and the primary hazard(s) associated with the compound (e.g., "Harmful if swallowed," "Causes skin irritation").

  • Storage of Waste:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5]

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

    • Ensure that incompatible waste types are segregated to prevent accidental mixing and dangerous reactions.[4] For instance, store acidic waste separately from basic waste.

  • Arranging for Disposal:

    • Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste management company.[4][5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Laboratory Waste Disposal Workflow A Start: this compound Waste Generated B Is the waste solid, liquid, or sharp? A->B C Solid Waste Container (Leak-proof, Labeled) B->C Solid D Liquid Waste Container (Compatible, Labeled) B->D Liquid E Sharps Container (Puncture-resistant, Labeled) B->E Sharp F Store in Designated Satellite Accumulation Area (SAA) C->F D->F E->F G Is the container full or has it reached the storage time limit? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Waste Collected by Certified Hazardous Waste Vendor H->I J End: Proper Disposal I->J

This compound Laboratory Waste Disposal Workflow

V. Comparative Overview of Disposal Routes

For educational purposes, the following table summarizes the characteristics of various waste disposal routes, highlighting why professional hazardous waste disposal is the only appropriate method for research chemicals like this compound.

Disposal RouteDescriptionSuitability for this compoundRationale
Certified Hazardous Waste Vendor Collection, treatment, and disposal by a licensed and regulated company specializing in chemical waste.Appropriate Ensures compliance with all federal, state, and local regulations, and minimizes environmental impact.
Sanitary Sewer (Sink Disposal) Disposing of waste down the drain into the public sewer system.Inappropriate Can damage plumbing, interfere with wastewater treatment processes, and introduce contaminants into the environment.[1][2]
Regular Trash Disposing of waste in the municipal solid waste stream.Inappropriate Can lead to the release of harmful chemicals into the environment through landfill leachate and poses a risk to sanitation workers.

VI. Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Consult the SDS (if available): If a specific SDS for a similar compound is being used as a reference, consult it for spill cleanup information.

  • Use a Spill Kit: For small spills, use an appropriate chemical spill kit to absorb and neutralize the material.

  • Collect and Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

For large or highly hazardous spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting the broader community.

References

Essential Safety and Logistical Information for Handling PD-217014

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for PD-217014, identified as (1 alpha,3 alpha,5 alpha-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid), is publicly available. The following guidance is based on safety information for structurally similar GABA analogs, pregabalin and gabapentin, and general best practices for handling potent pharmaceutical compounds in a laboratory setting.[1][2][3][4][5] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.

Hazard Identification and Risk Assessment

This compound is a potent alpha(2)delta ligand and a GABA analog, developed as a successor to gabapentin and pregabalin.[1][2] Due to its pharmacological activity and the known hazards of related compounds, it should be handled as a potent compound with potential health risks.

Potential Hazards Based on Analog Data (Pregabalin):

  • Reproductive Toxicity: Pregabalin is classified as a Category 2 reproductive toxicant, suspected of damaging the unborn child.[1][6]

  • Serious Eye Damage: Pregabalin can cause serious eye damage.[6]

  • Other Adverse Effects: Clinical use of pregabalin has been associated with dizziness, drowsiness, and other central nervous system effects.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certified. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for handling potent compounds.
Body Laboratory Coat and Disposable GownA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling powders or generating aerosols. The specific type should be determined by a risk assessment.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds.

Control TypeDescription
Ventilation All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
Containment For procedures with a high potential for aerosol generation, such as weighing or preparing concentrated solutions, a glove box or an isolator should be used.[8]
Designated Area A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted.

Handling and Storage Procedures

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_equipment Gather and Inspect Equipment prep_area->prep_equipment weigh Weigh Compound in Containment prep_equipment->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked cabinet or other secure location to restrict access.

Spill and Emergency Procedures

Emergency Contact Information:

ContactPhone Number
Emergency Services 911 (or local equivalent)
Institutional Safety Office [Insert Institutional Phone Number]
Principal Investigator [Insert PI's Phone Number]

Spill Response Plan:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Safety Office evacuate->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain the Spill with Absorbent Material ppe->contain clean Clean the Area with an Appropriate Deactivating Solution contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose

Caption: Step-by-step spill response plan for this compound.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Sharps Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocols

As a potent compound, all experimental procedures involving this compound should be designed to minimize the risk of exposure.

General Protocol Considerations:

  • Use the smallest quantity of the compound necessary for the experiment.

  • Prepare stock solutions in a containment device (e.g., chemical fume hood).

  • Avoid generating dust or aerosols. If possible, purchase the compound in a solution or pre-weighed format.

  • Clearly label all containers with the compound name and associated hazards.

  • Decontaminate all surfaces and equipment after use. The effectiveness of a decontamination solution should be verified.[9]

This document provides a foundational guide for the safe handling of this compound. Researchers must remain vigilant and adhere to the highest safety standards to protect themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-217014
Reactant of Route 2
PD-217014

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.